Product packaging for Nortriptyline N-Ethyl Carbamate(Cat. No.:CAS No. 16234-88-1)

Nortriptyline N-Ethyl Carbamate

Cat. No.: B045774
CAS No.: 16234-88-1
M. Wt: 335.4 g/mol
InChI Key: UXMJVVWLCYRSBS-UHFFFAOYSA-N
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Description

Research-Grade Nortriptyline N-Ethyl Carbamate CAS Number: 16234-88-1 Molecular Formula: C₂₂H₂₅NO₂ Molecular Weight: 335.4 g/mol this compound, also known as Nortriptyline EP Impurity G, is a process-related impurity of Nortriptyline, a second-generation tricyclic antidepressant (TCA) and an active metabolite of Amitriptyline. The study of this and related derivatives is fundamental in pharmaceutical chemistry for ensuring the purity, safety, and efficacy of the final drug product. This compound is classified as a process-related impurity, which can form during the synthesis of the Active Pharmaceutical Ingredient (API). Its characterization is therefore critical for rigorous quality control and compliance with stringent regulatory guidelines from the FDA, EMA, and ICH. Primary Research Applications Analytical Reference Standard: Used for the development, validation, and transfer of analytical methods (HPLC, LC-MS, GC-MS) for the quantification of impurities in Nortriptyline API and its formulated drug products. Quality Control & Compliance: Serves as a critical system suitability component and a certified reference material for Abbreviated New Drug Applications (ANDA) and commercial production, ensuring adherence to pharmacopeial standards (EP, USP). Impurity Profiling & Metabolic Studies: Facilitates research into the synthesis pathways, stability, and degradation profiles of tricyclic antidepressants, supporting impurity identification and route scouting studies. Note: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO2 B045774 Nortriptyline N-Ethyl Carbamate CAS No. 16234-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMJVVWLCYRSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124048
Record name Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16234-88-1
Record name Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16234-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortriptyline ethyl carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
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Record name Carbamic acid, [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methyl-, ethyl ester
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Record name NORTRIPTYLINE ETHYL CARBAMATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline N-Ethyl Carbamate, with the CAS number 16234-88-1, is primarily known as a process impurity and metabolite of the tricyclic antidepressant, Nortriptyline.[1][2][3] As a reference standard, it plays a crucial role in the quality control and impurity profiling of Nortriptyline drug products.[4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and its relationship to the parent drug, Nortriptyline. Due to the limited publicly available research on this specific carbamate derivative, this guide also outlines hypothetical experimental workflows and signaling pathways based on the known pharmacology of Nortriptyline to guide future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.[3][5][6]

PropertyValueReference(s)
CAS Number 16234-88-1[3][5][6]
Molecular Formula C₂₂H₂₅NO₂[3][5][6]
Molecular Weight 335.44 g/mol [5]
IUPAC Name ethyl (3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl)(methyl)carbamate[6]
Synonyms Nortriptyline EP Impurity G, Nortriptyline Impurity G[8]
Appearance Solid (form may vary)
Solubility Data not publicly available
Melting Point Data not publicly available
Boiling Point Data not publicly available

Relationship to Nortriptyline and Potential Pharmacological Relevance

Nortriptyline is a second-generation tricyclic antidepressant that functions primarily as a norepinephrine and, to a lesser extent, serotonin reuptake inhibitor.[8][9] This inhibition of neurotransmitter reuptake in the synaptic cleft is the primary mechanism behind its antidepressant effects.[9] Nortriptyline also exhibits antagonist activity at various other receptors, including histaminergic, cholinergic, and adrenergic receptors.[8][9]

This compound is a derivative of Nortriptyline where the secondary amine has been modified to an N-ethyl carbamate. This structural change is significant as the secondary amine of Nortriptyline is crucial for its interaction with the norepinephrine and serotonin transporters. The presence of the bulky and less basic carbamate group would likely alter the binding affinity and activity at these transporters.

Hypothetical Signaling Pathway

The following diagram illustrates the established signaling pathway of Nortriptyline. It is hypothesized that this compound, if it possesses any activity, would interact with the same targets, albeit with different potency.

Nortriptyline_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NET Norepinephrine Transporter (NET) NE_Vesicle->NET NE Norepinephrine NE_Vesicle->NE Release SERT_Vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) SERT_Vesicle->SERT Serotonin Serotonin SERT_Vesicle->Serotonin Release NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Signal_Transduction Signal Transduction & Neuronal Response NE_Receptor->Signal_Transduction Serotonin_Receptor->Signal_Transduction Nortriptyline Nortriptyline Nortriptyline->NET Inhibits Nortriptyline->SERT Inhibits Nortriptyline_Carbamate Nortriptyline N-Ethyl Carbamate (Hypothetical) Nortriptyline_Carbamate->NET Potential Inhibition Nortriptyline_Carbamate->SERT Potential Inhibition

Caption: Hypothetical interaction of Nortriptyline and its N-Ethyl Carbamate derivative.

Experimental Protocols

As there are no specific experimental protocols published for the synthesis and biological evaluation of this compound, this section outlines general methodologies that would be appropriate for its study.

Synthesis

A plausible synthetic route to this compound would involve the reaction of Nortriptyline with ethyl chloroformate in the presence of a suitable base.

General Procedure:

  • Dissolve Nortriptyline in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis and purification of a small molecule like this compound.

Synthesis_Workflow Start Start Materials: Nortriptyline, Ethyl Chloroformate, Base, Solvent Reaction Chemical Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, HPLC Purification->Analysis Final_Product Pure Nortriptyline N-Ethyl Carbamate Analysis->Final_Product

Caption: A generalized workflow for chemical synthesis and purification.

In Vitro Pharmacological Evaluation

To determine the biological activity of this compound, a series of in vitro assays would be necessary.

4.2.1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the compound for the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing hNET or hSERT.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki values from the IC50 values determined from concentration-response curves.

4.2.2. Neurotransmitter Reuptake Assays:

  • Objective: To measure the functional inhibition of norepinephrine and serotonin reuptake.

  • Methodology:

    • Use synaptosomes prepared from rat brain tissue or cell lines expressing hNET or hSERT.

    • Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

    • Add radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin).

    • After a short incubation period, terminate the uptake by rapid filtration and washing.

    • Measure the radioactivity accumulated in the synaptosomes or cells.

    • Determine the IC50 values for the inhibition of reuptake.

The logical relationship for assessing the potential activity of a Nortriptyline derivative is depicted in the following diagram.

Logical_Workflow Start Nortriptyline N-Ethyl Carbamate Binding_Assay Primary Screening: Radioligand Binding Assays (NET, SERT) Start->Binding_Assay Functional_Assay Functional Assays: Neurotransmitter Reuptake (Norepinephrine, Serotonin) Binding_Assay->Functional_Assay If binding affinity > threshold Inactive Inactive Binding_Assay->Inactive If no significant binding Selectivity_Panel Secondary Screening: Receptor Selectivity Panel (Histamine, Muscarinic, Adrenergic) Functional_Assay->Selectivity_Panel If functional activity > threshold Functional_Assay->Inactive If no functional activity Hit_Identified Active Compound (Hit) Selectivity_Panel->Hit_Identified

References

Nortriptyline N-Ethyl Carbamate: A Technical Guide to a Key Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is a cornerstone in the management of major depressive disorder. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. One such impurity of note is Nortriptyline N-Ethyl Carbamate, also identified in the European Pharmacopoeia (EP) as Nortriptyline Impurity G.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, potential formation pathways, analytical detection, and toxicological considerations based on available data.

Chemical Profile and Identification

A clear understanding of the impurity's chemical characteristics is fundamental for its detection and control.

Characteristic Information
Chemical Name Ethyl [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylcarbamate[2][3]
Synonyms This compound, Nortriptyline EP Impurity G[1][2]
CAS Number 16234-88-1[2]
Molecular Formula C22H25NO2[1][2]
Molecular Weight 335.44 g/mol [1]

Formation Pathway

The emergence of this compound is likely a result of a carbamoylation reaction during the synthesis or storage of nortriptyline, particularly in the presence of ethanol and a carbamoylating agent. This suggests a process-related origin for this impurity. A plausible, though not definitively established, pathway is illustrated below.

Nortriptyline Nortriptyline Reaction + Nortriptyline->Reaction Ethyl_Chloroformate Ethyl Chloroformate (or other carbamoylating agent) Ethyl_Chloroformate->Reaction Ethanol Ethanol (solvent/reactant) Ethanol->Reaction Impurity_G This compound (Impurity G) Reaction->Impurity_G Carbamoylation

Caption: Plausible formation pathway of this compound.

Regulatory Landscape and Acceptance Criteria

The control of impurities is a critical aspect of pharmaceutical quality, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7] The ICH Q3A(R2) guideline provides a framework for the qualification and control of impurities in new drug substances.[6][7]

While this compound is listed as a specified impurity in the European Pharmacopoeia (Nortriptyline Impurity G), specific quantitative limits for this impurity are not publicly available in the monograph. In the absence of a specific limit, the general principles of impurity qualification as outlined in ICH guidelines would apply. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[4][6][7]

Table of ICH Q3A(R2) Thresholds

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: These are general thresholds and may not be directly applicable without consulting the specific marketing authorization for a nortriptyline-containing product.

Analytical Methodologies

The detection and quantification of this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of related substances in nortriptyline.

Proposed HPLC Method (General Approach)

While a specific validated method for this compound was not found in the public domain, a general approach based on methods for other nortriptyline impurities can be proposed.

Table of Proposed HPLC Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230-254 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Experimental Workflow for Method Development and Validation

The development and validation of a suitable analytical method would follow a structured workflow.

cluster_0 Method Development cluster_1 Method Validation (as per ICH Q2(R1)) MD1 Selectivity/ Specificity MD2 Optimization of Mobile Phase MD1->MD2 MD3 Optimization of Column and Temperature MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity MV1->MV2 MV3 Range MV2->MV3 MV4 Accuracy MV3->MV4 MV5 Precision (Repeatability & Intermediate) MV4->MV5 MV6 Detection Limit (LOD) MV5->MV6 MV7 Quantitation Limit (LOQ) MV6->MV7 MV8 Robustness MV7->MV8

Caption: Workflow for analytical method development and validation.

Toxicological Assessment

General Principles of Impurity Toxicology

The toxicological evaluation of a pharmaceutical impurity follows a risk-based approach.[8][9] The primary concern is often genotoxicity. For non-genotoxic impurities, the qualification threshold is based on the dose administered in nonclinical and clinical studies.

In Silico Assessment

In the absence of experimental data, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the potential toxicity, particularly genotoxicity, of an impurity based on its chemical structure.

Read-Across Analysis

A read-across analysis could be performed by comparing the structure of this compound to structurally similar compounds with known toxicological profiles. However, the unique carbamate moiety attached to the nortriptyline backbone may limit the availability of suitable analogues.

Experimental Toxicological Studies

If the impurity exceeds the qualification threshold and cannot be justified by other means, experimental toxicological studies may be necessary. These could include:

  • Genotoxicity assays: (e.g., Ames test, in vitro and in vivo micronucleus tests)

  • General toxicity studies: (e.g., repeat-dose toxicity studies in a relevant animal species)

Impurity Impurity Identified Threshold Exceeds Qualification Threshold? Impurity->Threshold In_Silico In Silico Assessment (e.g., QSAR) Threshold->In_Silico Yes Risk_Assessment Risk Assessment & Control Strategy Threshold->Risk_Assessment No Read_Across Read-Across Analysis In_Silico->Read_Across Experimental Experimental Toxicological Studies Read_Across->Experimental Uncertainty/ Positive Signal Read_Across->Risk_Assessment Low Risk Experimental->Risk_Assessment

Caption: Logical workflow for toxicological assessment of an impurity.

Conclusion

This compound is a recognized impurity of nortriptyline that requires careful monitoring and control. While specific regulatory limits and detailed experimental protocols are not widely published, this guide provides a framework for understanding its significance. Adherence to ICH guidelines for impurity qualification, coupled with the development of robust analytical methods and a thorough toxicological risk assessment, are essential for ensuring the quality and safety of nortriptyline-containing drug products. Further research into the precise formation mechanisms and toxicological profile of this impurity would be beneficial for the pharmaceutical industry.

References

Unraveling the Genesis of a Synthesis Impurity: A Technical Guide to Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Nortriptyline N-Ethyl Carbamate, a compound identified as a process-related impurity in the synthesis of the well-established tricyclic antidepressant, Nortriptyline Hydrochloride. This document elucidates the origin, chemical properties, and potential, though uncharacterized, pharmacological context of this specific carbamate derivative. All information is presented to facilitate a deeper understanding for professionals engaged in pharmaceutical research and development.

Discovery and Origin: An Impurity Born from Synthesis

This compound is not a compound that was intentionally discovered or developed for therapeutic purposes. Instead, its origin is intrinsically linked to the manufacturing process of Nortriptyline. It is recognized as an impurity that can arise during the synthesis of Nortriptyline Hydrochloride.[1][2]

The most common synthetic route to Nortriptyline involves the N-demethylation of its precursor, Amitriptyline. A widely employed method for this chemical transformation utilizes reagents such as ethyl chloroformate. In this reaction, the tertiary amine of Amitriptyline reacts with ethyl chloroformate to form an N-ethyl carbamate intermediate. Subsequent hydrolysis of this intermediate is intended to yield the secondary amine, Nortriptyline.

However, if this hydrolysis step is incomplete or if side reactions occur, the stable this compound can persist as a process-related impurity in the final drug substance.

Proposed Synthesis Pathway and Formation of the Impurity

The formation of this compound can be visualized as a key step in a multi-stage synthesis process. The following diagram illustrates the conversion of Amitriptyline to Nortriptyline and the point at which the carbamate impurity is generated.

Synthesis_Pathway Amitriptyline Amitriptyline (Tertiary Amine) Intermediate This compound (Carbamate Intermediate/Impurity) Amitriptyline->Intermediate Reaction EthylChloroformate Ethyl Chloroformate EthylChloroformate->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Nortriptyline Nortriptyline (Secondary Amine) Intermediate->Nortriptyline Intended Reaction

Caption: Synthesis of Nortriptyline from Amitriptyline, highlighting the formation of the N-Ethyl Carbamate intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for the identification and characterization of this impurity in pharmaceutical preparations.

PropertyValue
CAS Number 16234-88-1
Molecular Formula C₂₂H₂₅NO₂
Molecular Weight 335.44 g/mol
IUPAC Name Ethyl (3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl)(methyl)carbamate
Synonyms Nortriptyline Impurity G, Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
Physical Description Solid (presumed)
Solubility Not explicitly documented in reviewed literature

Pharmacological Context: Inferences from the Parent Compound

There is no direct research available on the pharmacological activity of this compound. As a process impurity, it has not been the subject of dedicated preclinical or clinical investigation. However, its structural similarity to the active pharmaceutical ingredient, Nortriptyline, allows for some informed postulations.

The therapeutic effects of Nortriptyline are primarily attributed to its ability to inhibit the reuptake of the neurotransmitters norepinephrine and, to a lesser extent, serotonin, at the presynaptic neuronal membrane.[3][4] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

It is plausible that this compound, retaining the core tricyclic structure, might exhibit some affinity for the same monoamine transporters. However, the presence of the N-ethyl carbamate moiety would significantly alter its physicochemical properties, including its polarity and ability to cross the blood-brain barrier, likely resulting in a different pharmacological profile compared to Nortriptyline. Without experimental data, any potential activity remains speculative.

Established Signaling Pathway of Nortriptyline

The following diagram illustrates the established mechanism of action of Nortriptyline, which provides a theoretical framework for considering the potential, albeit unconfirmed, biological interactions of its N-ethyl carbamate derivative.

Nortriptyline_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal NE Norepinephrine Presynaptic_Terminal->NE Release Serotonin Serotonin Presynaptic_Terminal->Serotonin Release NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binds Serotonin->SERT Reuptake Serotonin->Postsynaptic_Receptors Binds Nortriptyline Nortriptyline Nortriptyline->NET Inhibits Nortriptyline->SERT Inhibits

Caption: Mechanism of action of Nortriptyline, involving the inhibition of norepinephrine and serotonin reuptake.

Experimental Protocols

As this compound is an impurity, there are no specific experimental protocols for its synthesis or evaluation as a primary subject in the public domain. The relevant methodologies would be those employed for the synthesis of Nortriptyline and the analytical techniques used for impurity profiling in pharmaceuticals.

General Synthesis of Nortriptyline via Demethylation of Amitriptyline

A general procedure for the N-demethylation of Amitriptyline using ethyl chloroformate would involve the following steps:

  • Reaction: Amitriptyline is dissolved in an appropriate aprotic solvent (e.g., toluene, dichloromethane). Ethyl chloroformate is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the generated hydrochloric acid. The reaction mixture is typically heated to drive the formation of the carbamate intermediate.

  • Hydrolysis: The resulting this compound intermediate is then subjected to hydrolysis. This is commonly achieved by heating with a strong base (e.g., potassium hydroxide) in a suitable solvent such as ethanol or ethylene glycol.

  • Work-up and Purification: Following hydrolysis, the reaction mixture is worked up to isolate the crude Nortriptyline. This typically involves extraction and washing steps. The final product is then purified, often by crystallization of its hydrochloride salt.

Analytical Detection

The detection and quantification of this compound as an impurity in Nortriptyline Hydrochloride would typically be performed using high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry). A reference standard of this compound would be required for accurate identification and quantification.

Conclusion

This compound is a tangible example of a process-related impurity that can arise during the synthesis of a widely used pharmaceutical, Nortriptyline. Its existence underscores the critical importance of robust process control and analytical characterization in drug manufacturing. While devoid of a direct therapeutic application, the study of such impurities is vital for ensuring the safety, quality, and efficacy of the final drug product. This guide provides a foundational understanding of the origin and chemical nature of this compound for professionals in the pharmaceutical sciences.

References

Pharmacological Profile of Nortriptyline Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is a cornerstone in the management of major depressive disorder and neuropathic pain.[1] As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration for safety, efficacy, and regulatory compliance. These impurities can originate from the synthetic process, degradation of the drug substance over time, or interaction with packaging materials.[2] Understanding the pharmacological and toxicological profile of these impurities is paramount to ensure patient safety and product quality. This guide provides a comprehensive overview of the known and potential impurities of nortriptyline, their pharmacological activities, and the experimental methodologies used for their evaluation.

Pharmacological Profile of Nortriptyline

Nortriptyline primarily exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[3] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. Additionally, nortriptyline exhibits antagonist activity at several other receptors, which contributes to both its therapeutic effects and side-effect profile.

Known Impurities and Their Pharmacological Significance

Several impurities have been identified in nortriptyline drug substances. These are often designated by letters in pharmacopeial monographs (e.g., Impurity A, E, F). The pharmacological and toxicological relevance of these impurities varies significantly.

N-Nitroso Nortriptyline

N-Nitroso Nortriptyline is a nitrosamine impurity that can form through the reaction of the secondary amine in the nortriptyline molecule with nitrosating agents.[4] Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic properties.[4]

Toxicological Profile: N-Nitroso Nortriptyline has been identified as a potent genotoxic and mutagenic compound.[5][6] In vitro studies using human TK6 cells have shown that it induces concentration-dependent increases in micronuclei following metabolic activation.[6][7] It has also tested positive in the Enhanced Ames Test (EAT).[6] These findings indicate that N-Nitroso Nortriptyline has the potential to cause DNA damage and mutations, which are linked to carcinogenicity.

ImpurityPharmacological/Toxicological EndpointValue/ResultSpecies/System
N-Nitroso Nortriptyline GenotoxicityPositive in in vitro micronucleus assay[6][7]Human TK6 cells
MutagenicityPositive in Enhanced Ames Test (EAT)[6]Salmonella typhimurium
Nortriptyline Impurity E (Cyclobenzaprine)

Nortriptyline Impurity E is identified as Cyclobenzaprine, a well-known muscle relaxant.[8][9] Its presence as an impurity is significant as it possesses its own distinct and potent pharmacological profile.

Pharmacological Profile: Cyclobenzaprine is structurally similar to tricyclic antidepressants and shares some of their pharmacological properties.[10] It acts as an antagonist at several G-protein coupled receptors, including serotonergic (5-HT2A, 5-HT2C), histaminergic (H1), and muscarinic acetylcholine receptors.[10] Its muscle relaxant effects are thought to be mediated through actions on the central nervous system.[11]

ImpurityTarget Receptor/TransporterBinding Affinity (Ki, nM)
Nortriptyline Impurity E (Cyclobenzaprine) Serotonin Transporter (SERT)13[10]
Norepinephrine Transporter (NET)39[10]
5-HT2A Receptor2.1[10]
5-HT2C Receptor1.3[10]
Histamine H1 Receptor1.2[10]
Muscarinic M1 Receptor13[10]
α1A-Adrenergic Receptor26[10]

Toxicological Profile: The oral LD50 of cyclobenzaprine in mice is 338 mg/kg and in rats is 425 mg/kg.[12] Overdose can lead to drowsiness, tachycardia, and in severe cases, cardiac arrhythmias and seizures.[10]

ImpurityToxicological EndpointValueSpecies
Nortriptyline Impurity E (Cyclobenzaprine) Oral LD50338 mg/kg[12]Mouse
Oral LD50425 mg/kg[12]Rat
Nortriptyline Impurity F (Amitriptyline)

Nortriptyline Impurity F is identified as Amitriptyline, the parent drug from which nortriptyline is an active metabolite.[8][13] Amitriptyline itself is a potent tricyclic antidepressant with a well-characterized pharmacological profile.

Pharmacological Profile: Amitriptyline is a potent inhibitor of both serotonin and norepinephrine reuptake.[7] It also has strong antagonistic activity at muscarinic, histaminergic, and α-adrenergic receptors, which contributes to its side-effect profile, including dry mouth, sedation, and orthostatic hypotension.[7][14]

ImpurityTarget Receptor/TransporterBinding Affinity (Ki, nM)
Nortriptyline Impurity F (Amitriptyline) Serotonin Transporter (SERT)4.3[7]
Norepinephrine Transporter (NET)35.5[7]
5-HT2A Receptor1.4[7]
5-HT2C Receptor1.0[7]
Histamine H1 Receptor0.9[7]
Muscarinic M1 Receptor1.1[7]
α1A-Adrenergic Receptor2.8[7]

Toxicological Profile: The potentially lethal dose of amitriptyline in children is as low as 15 mg/kg.[15] In adults, ingestions of 750 mg have been associated with severe toxicity.[16] Overdose can lead to life-threatening cardiac arrhythmias, seizures, and coma.[16]

ImpurityToxicological EndpointValueSpecies
Nortriptyline Impurity F (Amitriptyline) Potentially Lethal Dose15 mg/kg[15]Human (Child)
Nortriptyline Impurity A (Dibenzosuberone)

Nortriptyline Impurity A is identified as Dibenzosuberone.[17][18] This compound is a key intermediate in the synthesis of many tricyclic antidepressants.[19]

Pharmacological and Toxicological Profile: Limited specific pharmacological data is available for Dibenzosuberone in public literature. Toxicological data indicates a relatively low acute toxicity profile.

ImpurityToxicological EndpointValueSpecies
Nortriptyline Impurity A (Dibenzosuberone) Oral LD502511 mg/kg[20]Rabbit
Dermal LD50>2000 mg/kg[20]Rat
Other Identified Impurities

Other impurities such as Nortriptyline EP Impurity G (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) and Nortriptyline EP Impurity H (5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo[a,d][21]annulene) have been identified.[14][21][22][23][24] However, there is a lack of publicly available, specific quantitative pharmacological or toxicological data for these compounds. Their potential biological activity would need to be assessed based on their structural similarity to nortriptyline and other tricyclic compounds.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to determine the pharmacological and toxicological profiles of nortriptyline and its impurities.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Principle: A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). A competing unlabeled compound (the impurity) is added at various concentrations. The ability of the impurity to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.[13]

Generalized Protocol:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[25]

  • Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for the serotonin transporter) and varying concentrations of the test compound (impurity).[25]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.[13]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the impurity that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[25]

Radioligand Binding Assay Workflow

In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a compound by detecting the formation of micronuclei in cultured cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence indicates that the compound may have caused chromosomal damage.[5]

Generalized Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes or CHO cells) is cultured and exposed to various concentrations of the test compound (impurity) for a defined period.[10]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[5]

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa).[10]

  • Microscopic Analysis: The frequency of micronucleated binucleated cells is determined by microscopic examination.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.[10]

Cell Culture Cell Culture Treatment with Impurity Treatment with Impurity Cell Culture->Treatment with Impurity Addition of Cytochalasin B Addition of Cytochalasin B Treatment with Impurity->Addition of Cytochalasin B Cell Harvesting and Staining Cell Harvesting and Staining Addition of Cytochalasin B->Cell Harvesting and Staining Microscopic Analysis Microscopic Analysis Cell Harvesting and Staining->Microscopic Analysis Data Analysis Data Analysis Microscopic Analysis->Data Analysis

In Vitro Micronucleus Assay Workflow

hERG Channel Assay

This assay is crucial for assessing the risk of a compound causing drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.

Principle: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can delay repolarization, leading to QT interval prolongation. This assay measures the effect of a compound on the current flowing through the hERG channel.[2]

Generalized Protocol (Automated Patch Clamp):

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[4]

  • Cell Preparation: Cells are prepared and placed in the automated patch clamp system.

  • Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG channel currents, which are recorded.[11]

  • Compound Application: The test compound (impurity) is applied to the cells at various concentrations.

  • Data Acquisition and Analysis: The effect of the compound on the hERG current is measured, and an IC50 value is determined. A lower IC50 value indicates a higher potential for hERG channel inhibition and QT prolongation.[11]

G cluster_workflow hERG Channel Assay Workflow prep Cell Preparation record_base Baseline hERG Current Recording prep->record_base add_compound Compound Application record_base->add_compound record_test Test hERG Current Recording add_compound->record_test analysis IC50 Determination record_test->analysis

hERG Channel Assay Workflow

Signaling Pathways

The primary mechanism of action of nortriptyline and many of its pharmacologically active impurities involves the modulation of monoaminergic signaling pathways.

Nortriptyline & Active Impurities Nortriptyline & Active Impurities NET/SERT Blockade NET/SERT Blockade Nortriptyline & Active Impurities->NET/SERT Blockade Increased Synaptic NE/5-HT Increased Synaptic NE/5-HT NET/SERT Blockade->Increased Synaptic NE/5-HT Postsynaptic Receptor Activation Postsynaptic Receptor Activation Increased Synaptic NE/5-HT->Postsynaptic Receptor Activation

Monoamine Reuptake Inhibition Pathway

Conclusion

The comprehensive pharmacological and toxicological profiling of nortriptyline impurities is a critical component of ensuring the safety and efficacy of this important medication. While data is available for some of the more well-known impurities that are themselves drug molecules (Cyclobenzaprine and Amitriptyline), and for impurities of high toxicological concern (N-Nitroso Nortriptyline), there is a notable lack of publicly available data for many other identified process-related impurities and degradation products. This underscores the importance of robust internal qualification and safety assessment by manufacturers, in line with regulatory guidelines. For researchers and drug development professionals, a thorough understanding of the potential biological activities of these impurities is essential for risk assessment and the development of appropriate control strategies.

References

In Silico Prediction of Nortriptyline N-Ethyl Carbamate Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The safety assessment of active pharmaceutical ingredients (APIs) and their impurities is a critical component of drug development. Nortriptyline N-Ethyl Carbamate, an impurity of the tricyclic antidepressant Nortriptyline, currently lacks a comprehensive toxicological profile. This technical guide outlines a robust in silico workflow to predict the potential toxicity of this compound. By leveraging quantitative structure-activity relationship (QSAR) models, molecular docking, and publicly available toxicogenomic data, this approach provides a cost-effective and ethically sound preliminary risk assessment. This document details the proposed experimental protocols, data presentation strategies, and visual workflows to guide researchers in the computational evaluation of this and similar pharmaceutical impurities.

Introduction

Tricyclic antidepressants (TCAs) like nortriptyline are known to have a narrow therapeutic window and a range of potential toxic effects, primarily targeting the cardiovascular and central nervous systems.[1][2] The toxicological profile of impurities, such as this compound, is often uncharacterized. In silico toxicology offers a powerful suite of computational tools to predict the adverse effects of chemicals, reducing the reliance on animal testing and enabling early-stage risk assessment.[3] This guide presents a hypothetical, yet methodologically rigorous, in silico approach to predict the toxicity of this compound, in line with regulatory guidance on the assessment of pharmaceutical impurities.[4][5]

Predicted Physicochemical and Toxicological Endpoints

An initial in silico assessment involves the prediction of key physicochemical properties and a range of toxicological endpoints. These predictions are generated using various QSAR and machine learning models available through open-source and commercial software platforms. The following tables summarize the types of quantitative data that would be generated in such an assessment.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Software
Molecular Weight335.45 g/mol ---
LogP5.3XLogP3
Water Solubility-5.5 log(mol/L)ALOGPS
pKa (most basic)8.5 (estimated)MarvinSketch
Polar Surface Area29.5 ŲE-Dragon

Table 2: Predicted ADME-Tox Profile of this compound

ParameterPredictionConfidenceModel/Platform
Absorption
Human Intestinal AbsorptionHigh85%SwissADME
Caco-2 PermeabilityHigh78%pkCSM
Distribution
BBB PermeabilityYes75%SwissADME
CNS PermeabilityHigh82%pkCSM
Plasma Protein Binding>90%91%ProTox-II
Metabolism
CYP2D6 SubstrateYes88%SwissADME
CYP3A4 SubstrateYes76%SwissADME
Excretion
Renal OCT2 SubstrateNo65%pkCSM
Toxicity
Ames MutagenicityNegative72%T.E.S.T.
CarcinogenicityPotential60%VEGA QSAR
hERG InhibitionHigh Risk89%ProTox-II
HepatotoxicityProbable78%DILIrank
Skin SensitizationLow Risk65%Toxtree
Oral LD50 (rat)350 mg/kg70%T.E.S.T.

Detailed Experimental Protocols

This section outlines the step-by-step methodologies for a comprehensive in silico toxicity prediction of this compound.

Protocol 1: QSAR-Based Toxicity Prediction

Objective: To predict a range of toxicity endpoints using established QSAR models.

Materials:

  • 2D structure of this compound in SDF or SMILES format.

  • Access to at least two complementary QSAR modeling platforms (one expert rule-based and one statistical-based) as recommended by ICH M7 guidelines.[4]

    • Expert Rule-Based: Toxtree, Derek Nexus

    • Statistical-Based: T.E.S.T. (Toxicity Estimation Software Tool)[6][7], VEGA QSAR, ProTox 3.0[8]

  • Public toxicology databases for data comparison: PubChem, ChemIDplus, ToxCast/Tox21.[9][10]

Procedure:

  • Structure Input: Obtain the canonical SMILES or draw the 2D structure of this compound.

  • Model Selection: Within each software platform, select a comprehensive suite of toxicity endpoint models, including but not limited to:

    • Genotoxicity (Ames mutagenicity)

    • Carcinogenicity

    • Cardiotoxicity (hERG inhibition)

    • Hepatotoxicity (DILI)

    • Developmental and Reproductive Toxicity (DART)

    • Skin Sensitization

    • Acute Oral Toxicity (LD50)

  • Prediction Execution: Run the predictions for each selected endpoint on both the expert rule-based and statistical-based platforms.

  • Results Collation: Record the prediction outcome (e.g., positive/negative, toxic/non-toxic) and any associated confidence scores or probability values for each model.

  • Cross-Platform Comparison: Compare the results from the different QSAR platforms. A consensus prediction (agreement between both types of models) provides higher confidence. Discrepancies should be noted for further investigation.

  • Data Interpretation: Analyze the predictions in the context of the known toxicology of nortriptyline and other TCAs. For expert rule-based systems, identify any structural alerts that triggered a positive prediction.

Protocol 2: Molecular Docking for Target-Specific Toxicity

Objective: To investigate the binding potential of this compound to key protein targets associated with the known toxicity of tricyclic antidepressants.

Materials:

  • 3D structure of this compound (generated and energy-minimized using software like Avogadro or Chem3D).

  • Crystal structures of relevant protein targets obtained from the Protein Data Bank (PDB). Key targets for TCAs include:

    • Sodium Channels (e.g., Nav1.5 - PDB ID: 6UZ0)

    • hERG Potassium Channel (Cryo-EM structure, e.g., PDB ID: 5VA1)

    • Muscarinic Acetylcholine Receptors (e.g., M1 - PDB ID: 5CXV)

    • Alpha-1 Adrenergic Receptors (e.g., α1A - PDB ID: 5ZUD)

  • Molecular docking software: AutoDock Vina, PyRx, or similar.

  • Visualization software: PyMOL or UCSF Chimera.

Procedure:

  • Ligand Preparation: Prepare the 3D structure of this compound by adding hydrogens, assigning partial charges, and defining rotatable bonds.

  • Receptor Preparation: Prepare the PDB structures of the target proteins by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Binding Site Definition: Identify the active binding site of each receptor, typically based on the location of the co-crystallized native ligand or through literature review. Define the grid box for docking to encompass this site.

  • Molecular Docking: Perform docking simulations to predict the binding affinity (in kcal/mol) and binding pose of this compound within the active site of each target protein.

  • Pose Analysis: Visualize and analyze the top-ranked docking poses. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

  • Affinity Comparison: Compare the predicted binding affinities to those of nortriptyline (if available from literature or docked under the same conditions) to estimate the relative potential for target-mediated toxicity. A stronger predicted binding affinity may suggest a higher risk.

Protocol 3: Prediction of Metabolites and Their Toxicity

Objective: To predict the likely metabolites of this compound and assess their potential toxicity.

Materials:

  • 2D structure of this compound.

  • Metabolism prediction software (e.g., SMARTCyp,[6] BioTransformer, Meteor Nexus).

  • QSAR software as described in Protocol 3.1.

Procedure:

  • Metabolite Prediction: Input the structure of this compound into the metabolism prediction software to generate a list of plausible phase I and phase II metabolites. The software simulates common metabolic reactions such as hydroxylation, N-dealkylation, and glucuronidation.[11]

  • Metabolite Structure Extraction: Obtain the 2D structures (SMILES) of the top-ranked predicted metabolites.

  • Toxicity Prediction of Metabolites: For each predicted metabolite, repeat the QSAR-based toxicity prediction workflow as outlined in Protocol 3.1.

  • Comparative Analysis: Compare the predicted toxicity profiles of the metabolites to that of the parent compound. A metabolite predicted to be more toxic than the parent compound is a significant concern, a phenomenon known as bioactivation.[12]

Mandatory Visualizations

Experimental and Logical Workflows

In_Silico_Toxicity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Integrated Risk Assessment A Input Structure (this compound) B QSAR Prediction (T.E.S.T., VEGA, Toxtree) A->B C ADME Prediction (SwissADME, pkCSM) A->C D Molecular Docking (hERG, Nav1.5, M1) A->D E Metabolite Prediction (BioTransformer) A->E G Weight of Evidence Analysis B->G C->G D->G F Toxicity Prediction of Metabolites E->F F->G H Final Toxicity Profile & Report G->H

Caption: General workflow for the in silico toxicity prediction of a pharmaceutical impurity.

Signaling and Metabolic Pathways

TCA_Toxicity_Pathway cluster_0 Mechanism of TCA Toxicity cluster_targets Molecular Targets cluster_effects Adverse Outcomes TCA Tricyclic Antidepressants (e.g., Nortriptyline & Derivatives) Na_Channel Fast Na+ Channels (Myocardium) TCA->Na_Channel Blockade K_Channel hERG K+ Channels TCA->K_Channel Blockade NE_Transporter Norepinephrine Transporter (SLC6A2) TCA->NE_Transporter Inhibition Muscarinic_R Muscarinic ACh Receptors TCA->Muscarinic_R Antagonism Alpha_R α1-Adrenergic Receptors TCA->Alpha_R Antagonism Arrhythmia Arrhythmias (QRS Widening) Na_Channel->Arrhythmia QT_Prolongation QT Prolongation K_Channel->QT_Prolongation Tachycardia Tachycardia, Hypertension NE_Transporter->Tachycardia Anticholinergic Anticholinergic Effects (Dry Mouth, Blurred Vision) Muscarinic_R->Anticholinergic Hypotension Hypotension Alpha_R->Hypotension

Caption: Key signaling pathways involved in tricyclic antidepressant toxicity.[1][13][14]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP2D6 Demethylation N-Demethylation Parent->Demethylation CYP2C19 Ester_Hydrolysis Carbamate Hydrolysis Parent->Ester_Hydrolysis Esterases Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 Demethylated Metabolite Demethylation->Metabolite2 Metabolite3 Hydrolyzed Metabolite (Nortriptyline) Ester_Hydrolysis->Metabolite3 Glucuronidation Glucuronide Conjugation Metabolite4 Glucuronide Conjugate Glucuronidation->Metabolite4 Metabolite1->Glucuronidation UGTs

Caption: Predicted metabolic pathways for this compound.

Conclusion

The in silico workflow detailed in this guide provides a comprehensive framework for the preliminary toxicity assessment of this compound. By integrating QSAR modeling, molecular docking, and metabolite prediction, this approach allows for the identification of potential toxicological liabilities before resorting to costly and time-consuming in vitro or in vivo studies. The results of such an assessment can guide further analytical testing, inform risk management strategies for pharmaceutical impurities, and ultimately contribute to the development of safer medicines. It is imperative that all in silico predictions are interpreted with a clear understanding of their statistical limitations and are used as part of a weight-of-evidence approach to safety assessment.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature regarding the stability and degradation of Nortriptyline N-Ethyl Carbamate. This guide synthesizes information on the degradation of related compounds, namely nortriptyline and other carbamates, to propose likely stability characteristics and degradation pathways. The experimental protocols described are based on established methods for stability testing of analogous chemical structures.

Introduction

This compound is an impurity and a derivative of Nortriptyline[1][2], a well-known tricyclic antidepressant. Understanding the stability and degradation of such compounds is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. Degradation products can potentially be inactive, less active, or even toxic. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound under various stress conditions.

Chemical Structure and Properties

PropertyValue
Chemical Name Ethyl [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylcarbamate[3]
CAS Number 16234-88-1[1][3][4]
Molecular Formula C22H25NO2[2][4][5]
Molecular Weight 335.44 g/mol [2][4]

Potential Degradation Pathways

The degradation of this compound is likely to be influenced by the lability of the carbamate functional group and the susceptibility of the nortriptyline core to oxidation and photodegradation. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for carbamates.[6][7][8][9] The ester and amide bonds within the carbamate functional group are susceptible to cleavage under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can hydrolyze to yield nortriptyline, ethanol, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: In basic media, the carbamate can undergo saponification to form a carbamate salt, which can further decompose. The hydrolysis of N,N-disubstituted carbamates is generally slower than that of N-monosubstituted carbamates.[7]

dot

Caption: Proposed Hydrolytic Degradation of this compound.

Oxidative Degradation

The nortriptyline moiety is susceptible to oxidation. Forced degradation studies on nortriptyline hydrochloride have shown degradation in the presence of hydrogen peroxide.[10][11][12] Potential sites of oxidation include the tertiary amine and the benzylic carbons of the dibenzocycloheptene ring system.

  • N-Oxidation: The nitrogen atom of the carbamate can be oxidized to form an N-oxide derivative.

  • Hydroxylation: The aromatic rings and the benzylic positions of the tricyclic system can undergo hydroxylation. Studies on amitriptyline, a related compound, show hydroxylation as a key metabolic and degradation pathway.[13][14]

dot

Caption: Proposed Oxidative Degradation Pathways.

Photodegradation

Many carbamates and tricyclic antidepressants are known to be sensitive to light.[15][16][17] Photodegradation can lead to a variety of complex reactions, including cleavage of the carbamate bond and transformations of the aromatic system.

  • Photo-Fries Rearrangement: Aromatic carbamates can undergo photo-Fries rearrangement.[15]

  • Cleavage of the Carbamate Bond: Photolytic cleavage can lead to the formation of nortriptyline and other radical species.[16][17]

  • Photosensitized Degradation: In the presence of photosensitizers, such as fulvic acids found in natural waters, the degradation of nortriptyline can be accelerated.[14]

dot

Caption: Potential Photodegradation Pathways.

Thermal Degradation

Thermal degradation of carbamates can occur at elevated temperatures, often leading to the formation of isocyanates and alcohols.[18][19][20] The stability of carbamates to thermal stress varies depending on their structure. Studies on aminosilicone carbamates have shown that higher temperatures, longer reaction times, and the presence of CO2 can increase degradation.[21][22] Forced degradation studies on nortriptyline HCl have been conducted at elevated temperatures (e.g., 80°C), indicating its susceptibility to thermal stress.[10][11]

dot

Caption: Proposed Thermal Degradation Pathway.

Summary of Quantitative Data from Related Compounds

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic1N HCl3 hours80°C44%[10]
Basic1N NaOH3 hours80°C66%[10]
Oxidative30% H2O248 hoursRoom Temp48%[10]
Oxidative30% H2O21 hour60°C9.9%[11]
Thermal-24 hours-Significant[10]
Thermal-2 hours80°CNo degradation[11]
PhotolyticDirect Sunlight24 hours-Significant[10]

Note: The conflicting thermal degradation data highlights the importance of specific experimental conditions.

Recommended Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines.

Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 1N HCl.

    • Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 1N NaOH.

    • Reflux the mixture at 80°C for a specified period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 30% H2O2.

    • Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a controlled oven (e.g., 80°C, 105°C) for a specified period.

    • Also, expose the drug solution to heat.

  • Photostability:

    • Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Use a suitable photostability chamber. A control sample should be protected from light.

dot

Caption: Workflow for Forced Degradation Studies.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry), is required.

  • Chromatographic System: A reverse-phase C18 column is often suitable for separating nortriptyline and its related compounds.[11][23][24]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve separation of the parent compound from all degradation products.[23][24]

  • Detection:

    • UV Detection: Wavelength selection should be based on the UV spectrum of this compound and its potential degradants. A wavelength of around 220 nm has been used for nortriptyline.[11][23]

    • Mass Spectrometry (MS): LC-MS/MS is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.

Conclusion

The stability of this compound is a critical aspect that requires thorough investigation. Based on the chemistry of carbamates and the nortriptyline structure, the compound is likely susceptible to degradation via hydrolysis, oxidation, photolysis, and thermal stress. The proposed degradation pathways and experimental protocols in this guide provide a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. The development and validation of a stability-indicating analytical method are paramount for accurately assessing the stability profile and ensuring the quality and safety of any formulation containing this compound.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Nortriptyline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary analytical methods for nortriptyline quantification include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods for Nortriptyline

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of nortriptyline in various matrices.

Quantitative Data Summary for Nortriptyline Analysis by HPLC:

ParameterHPLC with UV DetectionHPLC with Particle Beam Mass Spectrometry (PBMS)
Limit of Detection (LOD) 10 ng/g[3]5 ng/g[3]
Linearity Range 10-1000 ng/g[3]10-1000 ng/g[3]
Recovery 47% at 50 ng/g[3]Not Reported
Internal Standard Imipramine[3]Imipramine[3]

Experimental Protocol: HPLC-UV/PBMS for Nortriptyline in Human Plasma [3]

This method allows for the selective and sensitive determination of nortriptyline.

1. Sample Preparation (Three-Step Solvent Extraction):

  • To 1 mL of plasma, add an internal standard (Imipramine).
  • Perform a three-step liquid-liquid extraction using an appropriate organic solvent.
  • Evaporate the final organic layer to dryness.
  • Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions:

  • Column: Silica column
  • Mobile Phase: Acetonitrile-0.1 M ammonium acetate (94:6, v/v)
  • Flow Rate: 1.0 mL/min (typical, may require optimization)
  • Injection Volume: 20 µL (typical, may require optimization)
  • Detection: UV detector at an appropriate wavelength (e.g., 239 nm) or a Particle Beam Mass Spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of nortriptyline and its metabolites.

Quantitative Data Summary for Nortriptyline Analysis by LC-MS/MS:

ParameterValueReference
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL[4]
Linearity Range LLOQ to 40 ng/mL[4]
Precision (CV%) < 7.1% (<16% at LLOQ)[4]
Accuracy 92-114%[4]
Recovery ≥ 90%[4]
Internal Standard Carbamazepine[5]

Experimental Protocol: LC-MS/MS for Nortriptyline in Human Plasma [4][5]

1. Sample Preparation (Protein Precipitation): [4]

  • To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).
  • Vortex to mix.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

  • Column: C18 column (e.g., HyPURITY C18)[5]
  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A common isocratic mobile phase is 20 mM ammonium acetate:acetonitrile (20:80, v/v).[5]
  • Flow Rate: 0.50 mL/min[5]
  • Injection Volume: 10 µL (typical)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode[4]
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for nortriptyline and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nortriptyline, often requiring derivatization to improve volatility and chromatographic properties.

Quantitative Data Summary for Nortriptyline Analysis by GC-MS:

ParameterValueReference
Limit of Detection (LOD) 0.5 ng/mL[6]
Linearity Linear over a 100-fold concentration range[6]
Internal Standard Deuterated nortriptyline analog[6]

Experimental Protocol: GC-MS for Nortriptyline in Human Plasma [6][7]

1. Sample Preparation and Derivatization: [8]

  • Extract nortriptyline from plasma using a suitable solvent extraction method.
  • Evaporate the solvent.
  • Derivatize the dried extract with an agent like trifluoroacetic anhydride to improve volatility.[8]
  • Reconstitute the derivatized sample in a suitable solvent for injection.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column.
  • Carrier Gas: Helium or Isobutane[7]
  • Injection Mode: Splitless
  • Temperature Program: An optimized temperature ramp to ensure good separation.
  • Ionization Mode: Chemical Ionization (CI) or Electron Ionization (EI).[7][9]
  • MS Detection: Selective Ion Monitoring (SIM) of characteristic ions for nortriptyline and its deuterated internal standard.[7]

Adaptation of Methods for Nortriptyline N-Ethyl Carbamate

The analytical methods described for nortriptyline can be adapted for the detection of this compound with the following considerations:

  • Chromatography: The addition of the N-ethyl carbamate group will increase the polarity and molecular weight of the molecule compared to nortriptyline.

    • For HPLC and LC-MS/MS: The retention time will likely change. The gradient or isocratic mobile phase composition may need to be adjusted to achieve optimal separation from nortriptyline and other impurities. A different stationary phase might also be considered.

    • For GC-MS: The volatility of this compound will be different. The necessity and type of derivatization will need to be evaluated. The GC temperature program will likely require optimization.

  • Mass Spectrometry: The precursor and product ions for this compound will be different from those of nortriptyline.

    • The molecular weight of this compound is 335.45 g/mol . The precursor ion in positive mode ESI-MS would be expected at m/z 336.2 [M+H]+.

    • Fragmentation studies (product ion scans) will be necessary to identify the most abundant and specific product ions for use in MRM transitions for LC-MS/MS or SIM for GC-MS.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Solvent Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc detection UV or PBMS Detection hplc->detection quantification Quantification detection->quantification

Caption: HPLC experimental workflow.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc msms MS/MS Detection (MRM) lc->msms quantification Quantification msms->quantification experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample extraction Solvent Extraction plasma->extraction derivatization Derivatization extraction->derivatization reconstitute Reconstitute derivatization->reconstitute gc GC Separation reconstitute->gc ms MS Detection (SIM) gc->ms quantification Quantification ms->quantification

References

Application Note and Protocol for the Separation of Nortriptyline and its Impurities by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the effective separation of the tricyclic antidepressant Nortriptyline from its potential impurities and degradation products. The described protocol is designed to be a stability-indicating assay, crucial for the quality control and stability testing of Nortriptyline in pharmaceutical formulations.

Introduction

Nortriptyline is a widely used medication for the treatment of depression and other neurological disorders. During its synthesis, storage, and formulation, various impurities and degradation products can arise. It is imperative to have a robust analytical method to separate and quantify these related substances to ensure the safety and efficacy of the drug product. This application note details a reversed-phase HPLC (RP-HPLC) method that provides excellent resolution between Nortriptyline and its known impurities.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the separation is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Phosphate Buffer (pH 7.5) in a ratio of 50:50 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 239 nm
Column Temperature 30°C
Injection Volume 20 µL
Run Time Approximately 20 minutes

Experimental Protocol

This section outlines the step-by-step procedure for preparing solutions and performing the HPLC analysis.

Materials and Reagents
  • Nortriptyline Hydrochloride Reference Standard

  • Known Nortriptyline impurity standards (e.g., 10-Hydroxynortriptyline, Dibenzosuberone)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions

1. Phosphate Buffer (pH 7.5):

  • Dissolve a sufficient amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 25 mM solution.
  • Adjust the pH to 7.5 with a dilute solution of Potassium Hydroxide or Orthophosphoric Acid.
  • Filter the buffer solution through a 0.45 µm membrane filter.

2. Mobile Phase:

  • Mix the filtered Phosphate Buffer (pH 7.5) and Acetonitrile in a 50:50 (v/v) ratio.
  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Nortriptyline Hydrochloride reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

4. Impurity Stock Solution:

  • Accurately weigh and dissolve known Nortriptyline impurities in the mobile phase to prepare individual or mixed stock solutions at a suitable concentration (e.g., 100 µg/mL).

5. Spiked Sample Solution (for method development and validation):

  • Prepare a solution of Nortriptyline Hydrochloride (e.g., 100 µg/mL) and spike it with known impurities at a level relevant to specification limits (e.g., 0.1-1% of the Nortriptyline concentration).

6. Sample Preparation (from a dosage form):

  • For tablets, accurately weigh and crush a number of tablets to obtain a fine powder.
  • Transfer an amount of powder equivalent to a single dose of Nortriptyline into a volumetric flask.
  • Add a suitable volume of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30°C and the UV detector wavelength to 239 nm.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and response of Nortriptyline.

  • Inject the spiked sample solution to confirm the separation of Nortriptyline from its impurities.

  • Inject the sample solution to determine the purity of the Nortriptyline sample.

Data Presentation

The performance of the HPLC method is summarized in the following tables.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Nortriptyline) ≤ 2.01.2
Theoretical Plates (Nortriptyline) ≥ 2000> 5000
Resolution (between Nortriptyline and closest eluting impurity) ≥ 2.0> 3.0
%RSD for replicate injections of standard ≤ 2.0%< 1.0%

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Visualization of the Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 7.5) prep_mobile Prepare Mobile Phase (ACN:Buffer 50:50) prep_buffer->prep_mobile equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Integrate Peaks & Calculate Results acquire_data->process_data report Generate Report process_data->report

Caption: Workflow for the HPLC analysis of Nortriptyline and its impurities.

Conclusion

The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the separation and quantification of Nortriptyline and its impurities. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The provided protocol and validation data demonstrate the robustness and reliability of the method for its intended purpose. Researchers and drug development professionals can adapt this method for their specific needs in the analysis of Nortriptyline.

Application Note: Quantitative Analysis of Nortriptyline N-Ethyl Carbamate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is primarily used in the management of major depressive disorder. Its metabolism and the formation of various derivatives are of significant interest in pharmacokinetic and toxicological studies. Nortriptyline N-Ethyl Carbamate is a derivative of nortriptyline, and its quantification in biological matrices is essential for understanding its pharmacological profile. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to be robust and reliable for research and drug development applications.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (Nortriptyline-d3) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatography (C18 Column) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound (CAS: 16234-88-1) reference standard

  • Nortriptyline-d3 hydrochloride (CAS: 203784-52-5) internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve final concentrations for the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Nortriptyline-d3 hydrochloride in 1 mL of methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Experimental Protocols

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution (Nortriptyline-d3) to each plasma sample, calibrator, and quality control sample, except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to induce protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1.0 min: 20% B; 1.0-5.0 min: 20-80% B; 5.0-6.0 min: 80% B; 6.1-8.0 min: 20% B
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
MRM Transitions This compound: Precursor Ion (m/z) 336.2 -> Product Ion (m/z) 279.2 (predicted, corresponding to the loss of methyl isocyanate, CH3NCO) Nortriptyline-d3 (IS): Precursor Ion (m/z) 267.2 -> Product Ion (m/z) 202.2[1]
Collision Energy Optimized for each transition (A starting point of 15-25 eV is recommended for this compound)

Note: The MRM transition for this compound is predicted based on the common fragmentation pattern of N-methyl carbamates, which often exhibit a neutral loss of methyl isocyanate (57 Da). It is highly recommended to confirm this transition and optimize the collision energy experimentally using a standard solution of the analyte.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC0.3< 15%< 15%85 - 115%
MQC10< 15%< 15%85 - 115%
HQC80< 15%< 15%85 - 115%
Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤ 20% CV and within 80-120% accuracy).

AnalyteLLOQ (ng/mL)
This compound0.1

Signaling Pathway Diagram

While this compound is a derivative of a known drug, its specific signaling pathway is not established. The primary mechanism of action of nortriptyline involves the inhibition of norepinephrine and to a lesser extent, serotonin reuptake. The diagram below illustrates this general mechanism for tricyclic antidepressants.

signaling_pathway cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters presynaptic Presynaptic Neuron NET Norepinephrine Transporter (NET) presynaptic->NET NE SERT Serotonin Transporter (SERT) presynaptic->SERT 5-HT postsynaptic Postsynaptic Neuron Postsynaptic_effect Increased Postsynaptic Signaling postsynaptic->Postsynaptic_effect NET->postsynaptic NE NE_reuptake Norepinephrine Reuptake NET->NE_reuptake SERT->postsynaptic 5-HT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Nortriptyline Nortriptyline Nortriptyline->NET Inhibits Nortriptyline->SERT Inhibits (less potent) NE_release Norepinephrine Release NE_release->presynaptic Serotonin_release Serotonin Release Serotonin_release->presynaptic

References

Application Note: Forced Degradation Studies of Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. As mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), these studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and establishing degradation pathways.[1][2] This information is instrumental in developing and validating stability-indicating analytical methods.[3][4] Nortriptyline, a tricyclic antidepressant, and its related compounds are subject to extensive stability testing to ensure their safety and efficacy. Nortriptyline N-Ethyl Carbamate is a known impurity in the synthesis of Nortriptyline Hydrochloride.[5] Understanding the degradation profile of such impurities is crucial for ensuring the quality of the final drug product.

This application note provides a detailed protocol for conducting forced degradation studies on this compound under various stress conditions, including hydrolytic, oxidative, and photolytic stress. The goal is to achieve a target degradation of 5-20% to generate a relevant profile of degradation products.[1]

Materials and Methods

Materials
  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphate Buffer

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector

  • Hypersil ODS C18 column (250 mm x 4.6 mm, 5µm) or equivalent

  • pH meter

  • Photostability chamber

  • Water bath/Oven

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation studies of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of Nortriptyline N-Ethyl Carbamate acid Acid Hydrolysis (0.1 N HCl) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to Stress thermal Thermal Stress (70°C) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress analysis HPLC Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples results Identify & Quantify Degradation Products analysis->results pathway Establish Degradation Pathways results->pathway

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

Preparation of Stock Solution

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

Acid Hydrolysis
  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N HCl.

  • Keep the flask at room temperature (25±2°C) for 3 hours.[6]

  • Neutralize the solution by adding 1 mL of 0.1 N NaOH.

  • Dilute to the mark with the mobile phase to achieve the final desired concentration.

  • Inject into the HPLC system.

Base Hydrolysis
  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N NaOH.

  • Keep the flask at room temperature (25±2°C) for 3 hours.[6]

  • Neutralize the solution by adding 1 mL of 0.1 N HCl.

  • Dilute to the mark with the mobile phase.

  • Inject into the HPLC system.

Oxidative Degradation
  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂.

  • Keep the flask at room temperature for 3 hours.[6]

  • Dilute to the mark with the mobile phase.

  • Inject into the HPLC system.

Thermal Degradation
  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Place the flask in a temperature-controlled oven at 70°C for 5 hours.[6]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase.

  • Inject into the HPLC system.

Photolytic Degradation
  • Expose 1 mL of the stock solution in a transparent container to UV light (as per ICH Q1B guidelines, minimum of 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.[2]

  • Simultaneously, keep a control sample in the dark.

  • After the exposure period, dilute the sample to the desired concentration with the mobile phase.

  • Inject both the exposed and control samples into the HPLC system.

HPLC Method

A stability-indicating HPLC method should be used to resolve the degradation products from the parent compound. A typical method for nortriptyline and related compounds is as follows:

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5µm)[6]

  • Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 6.3) in a ratio of 95:5 v/v.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 239 nm[6]

  • Injection Volume: 20 µL

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of this compound and the formation of degradation products under different stress conditions.

Stress Condition% Assay of this compound% DegradationNumber of DegradantsRRT of Major Degradant
Control 10000-
Acid Hydrolysis (0.1 N HCl, 3h) DataDataDataData
Base Hydrolysis (0.1 N NaOH, 3h) DataDataDataData
Oxidative (3% H₂O₂, 3h) DataDataDataData
Thermal (70°C, 5h) DataDataDataData
Photolytic (UV/Vis Light) DataDataDataData

Data to be filled in based on experimental results.

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways can be postulated. The carbamate group may be susceptible to hydrolysis under acidic and basic conditions, potentially yielding nortriptyline and other related products. The dibenzocycloheptene ring system could be prone to oxidation.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent Nortriptyline N-Ethyl Carbamate nortriptyline Nortriptyline parent->nortriptyline Hydrolysis n_oxide N-Oxide Derivative parent->n_oxide Oxidation hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation co2 CO₂ ethanol Ethanol

Caption: Potential degradation pathways of this compound.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on this compound. The successful execution of these studies will provide valuable insights into the stability of this impurity, aid in the development of a robust, stability-indicating analytical method, and contribute to the overall quality control of nortriptyline drug products. The identification and characterization of the resulting degradants are essential next steps for a complete stability profile.

References

Application Notes and Protocols: Nortriptyline N-Ethyl Carbamate as a Biomarker for Nortriptyline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is a critical therapeutic agent for major depressive disorder and neuropathic pain. The purity and quality of the active pharmaceutical ingredient (API) are of utmost importance for its safety and efficacy. During the synthesis of nortriptyline hydrochloride, various impurities can be generated, including synthetic intermediates and degradation products. One such process-related impurity is Nortriptyline N-Ethyl Carbamate, which is recognized by the European Pharmacopoeia as Nortriptyline Impurity G.[1][2][3][4][5][6][7] The presence and quantity of this impurity can serve as a critical biomarker to monitor and control the nortriptyline synthesis process, ensuring the final product meets regulatory standards.

These application notes provide a comprehensive overview of this compound as a biomarker, its likely formation pathway, and detailed protocols for its detection and quantification.

Logical Relationship: Biomarker for Synthesis Control

The presence of this compound is indicative of specific reactants and conditions in the synthesis process. By monitoring its levels, manufacturers can gain insights into reaction efficiency and control, allowing for process optimization to minimize impurity formation.

Logical Workflow for Biomarker Application cluster_0 Synthesis Stage cluster_1 Quality Control Stage cluster_2 Process Optimization Synthesis Nortriptyline Synthesis Reaction Potential Reaction with Ethyl Chloroformate Synthesis->Reaction Side Reaction Crude Crude Nortriptyline Reaction->Crude Sampling In-Process Sampling Crude->Sampling Analysis Quantification of This compound Sampling->Analysis Decision Accept/Reject/Reprocess Analysis->Decision Compare to Specification Feedback Feedback Loop Decision->Feedback Optimization Modify Synthesis Parameters Feedback->Optimization Optimization->Synthesis Improved Process

Caption: Workflow for utilizing this compound as a biomarker.

Formation of this compound

Nortriptyline is a secondary amine, making it susceptible to reaction with acylating agents. The formation of this compound is hypothesized to occur through the reaction of nortriptyline with ethyl chloroformate. Ethyl chloroformate may be used in certain synthetic routes or be present as a residual impurity in solvents or other reagents.

The secondary amine of the nortriptyline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This reaction results in the formation of the stable N-ethyl carbamate derivative.

Hypothesized Formation of this compound Nortriptyline Nortriptyline C₁₉H₂₁N ImpurityG This compound C₂₂H₂₅NO₂ Nortriptyline->ImpurityG Reaction EthylChloroformate Ethyl Chloroformate C₃H₅ClO₂ EthylChloroformate->ImpurityG

Caption: Reaction pathway for the formation of the impurity.

Quantitative Data

Currently, there is limited publicly available quantitative data correlating specific synthetic conditions with the levels of this compound formation. However, based on general principles of impurity control in pharmaceutical manufacturing, the acceptable limits for such process-related impurities are typically stringent. The following table provides a hypothetical representation of impurity levels that might be observed during process development and the corresponding actions to be taken.

Batch IDSynthesis ConditionThis compound (%)Action Required
NT-SYN-001Route A, Standard Temp0.15Process Optimization Recommended
NT-SYN-002Route A, High Temp0.28Re-evaluation of Temperature Control
NT-SYN-003Route B, New Solvent0.08Within Acceptable Limits
NT-SYN-004Route B, Optimized< 0.05 (Below LOQ)Process Validated

Experimental Protocols

The following protocols are provided as a guide for the detection and quantification of this compound in nortriptyline API samples. These methods are based on established analytical techniques for nortriptyline and its related impurities.[8][9][10][11][12][13][14][15][16]

1. High-Performance Liquid Chromatography (HPLC) Method for Detection and Quantification

This method is suitable for the routine quality control of nortriptyline API to determine the levels of this compound.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    Parameter Value
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase Acetonitrile and Phosphate Buffer (pH 6.3) (e.g., 50:50 v/v)
    Flow Rate 1.0 mL/min
    Column Temp 25°C
    Detection UV at 239 nm

    | Injection Vol | 20 µL |

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the nortriptyline API sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of the impurity in the sample using the calibration curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

This method is ideal for the detection and quantification of trace levels of this compound, offering higher sensitivity and specificity than HPLC-UV.[1][9][10][11][12][17]

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Data acquisition and analysis software.

  • LC Conditions:

    Parameter Value
    Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient 10-90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
    Column Temp 40°C

    | Injection Vol | 5 µL |

  • MS/MS Conditions:

    Parameter Value
    Ionization Mode Positive Electrospray Ionization (ESI+)
    MRM Transitions Nortriptyline: m/z 264.2 → 233.1this compound: m/z 336.2 → 263.2
    Dwell Time 100 ms

    | Collision Energy | Optimized for each transition |

  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC method, but use lower concentrations for the working standard solutions appropriate for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).

  • Analysis:

    • Equilibrate the LC-MS/MS system.

    • Inject the standard solutions to generate a calibration curve based on the peak area ratios of the analyte to an internal standard (if used).

    • Inject the sample solution.

    • Quantify the this compound using the established calibration curve.

Signaling Pathways

While this compound is primarily a synthetic impurity and not an active metabolite, understanding the biological pathways of the parent drug, nortriptyline, is crucial for overall drug development. Nortriptyline primarily acts by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft. This increases the concentration of these neurotransmitters, leading to its antidepressant effects.

Nortriptyline's Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nortriptyline Nortriptyline NET Norepinephrine Transporter (NET) Nortriptyline->NET Inhibits SERT Serotonin Transporter (SERT) Nortriptyline->SERT Inhibits (less potent) NE Norepinephrine NET->NE Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Receptors Postsynaptic Receptors NE->Receptors Binds Serotonin->Receptors Binds

Caption: Simplified diagram of nortriptyline's effect on neurotransmitter reuptake.

Conclusion

This compound is a critical process-related impurity in the synthesis of nortriptyline. Its monitoring and control are essential for ensuring the quality, safety, and regulatory compliance of the final drug product. The protocols outlined in these application notes provide a framework for the reliable detection and quantification of this biomarker, enabling robust process control and optimization in pharmaceutical manufacturing.

References

Application Note: Isolation of Nortriptyline N-Ethyl Carbamate from Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the isolation of Nortriptyline N-Ethyl Carbamate, a known impurity, from the bulk drug substance of Nortriptyline Hydrochloride. The methodology employs preparative High-Performance Liquid Chromatography (HPLC) for efficient separation and purification. This protocol is intended for researchers, scientists, and drug development professionals involved in impurity profiling, reference standard qualification, and quality control of Nortriptyline. The described workflow ensures high purity of the isolated compound, suitable for further characterization and toxicological studies.

Introduction

Nortriptyline is a second-generation tricyclic antidepressant used in the treatment of major depressive disorder.[1] During its synthesis and storage, various related substances and degradation products can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.[2] this compound is recognized as a potential process-related impurity.[3][4] The isolation and characterization of such impurities are critical for analytical method development, validation, and meeting regulatory requirements. This document provides a detailed protocol for the isolation of this compound from a bulk drug sample using preparative HPLC.

Experimental Protocol

This protocol is designed for the isolation of this compound from a bulk Nortriptyline HCl sample suspected to contain this impurity.

1. Materials and Reagents:

  • Nortriptyline HCl bulk drug

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standards for Nortriptyline HCl and this compound (if available, for peak identification)

2. Equipment:

  • Preparative HPLC system with a UV detector

  • Analytical HPLC system for fraction analysis

  • Preparative C18 HPLC column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

  • Analytical C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Rotary evaporator

  • Lyophilizer (optional)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Syringe filters (0.45 µm)

3. Sample Preparation:

  • Accurately weigh approximately 500 mg of the Nortriptyline HCl bulk drug.

  • Dissolve the sample in a minimal amount of the mobile phase (see Table 1) to achieve a high concentration solution (e.g., 50 mg/mL).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the preparative HPLC system.

4. Preparative HPLC Conditions:

The separation is based on reverse-phase chromatography, which is a common and effective technique for separating Nortriptyline and its related compounds.[6][7]

ParameterValue
Column C18, 250 mm x 21.2 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with Formic acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 20 mL/min
Detection Wavelength 251 nm[8]
Injection Volume 1-5 mL (depending on concentration and column loading capacity)
Column Temperature 25 °C[8]
Table 1: Preparative HPLC Parameters

5. Fraction Collection:

  • Perform a preliminary analytical run or a small-scale preparative run to determine the retention times of Nortriptyline and the target impurity, this compound.

  • Set the fraction collector to collect the eluent corresponding to the peak of this compound. Collect in appropriately sized, clean glass vessels.

  • Pool the collected fractions containing the purified impurity.

6. Post-Isolation Processing:

  • Combine the collected fractions.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • The remaining aqueous solution can be lyophilized to obtain the isolated impurity as a solid.

  • Alternatively, liquid-liquid extraction can be performed if the compound is susceptible to degradation during lyophilization.

7. Purity Analysis:

  • Analyze the isolated fraction using an analytical HPLC method to confirm its purity.

  • The analytical method can be similar to the preparative method but scaled down for an analytical column (see Table 2).

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm[5]
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with Formic acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min[5]
Detection Wavelength 251 nm[8]
Injection Volume 10 µL
Column Temperature 25 °C[8]
Table 2: Analytical HPLC Parameters for Purity Check

Experimental Workflow Diagram

Isolation_Workflow start Start sample_prep Sample Preparation (500 mg bulk drug in mobile phase) start->sample_prep filtration Filtration (0.45 µm) sample_prep->filtration prep_hplc Preparative HPLC Separation filtration->prep_hplc fraction_collection Fraction Collection (Target Impurity Peak) prep_hplc->fraction_collection solvent_evap Solvent Evaporation (Rotary Evaporator) fraction_collection->solvent_evap lyophilization Lyophilization solvent_evap->lyophilization purity_analysis Purity Analysis (Analytical HPLC) lyophilization->purity_analysis end Isolated N-Ethyl Carbamate purity_analysis->end

Caption: Workflow for the isolation of this compound.

Discussion

The presented protocol provides a systematic approach for the isolation of this compound from the bulk drug. The choice of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like nortriptyline and its derivatives. The mobile phase composition and pH are critical for achieving optimal resolution between the main component and the impurity. An acidic pH ensures that the amine functionalities are protonated, leading to better peak shapes.

The isocratic elution mode is chosen for simplicity and scalability in a preparative context. However, for complex impurity profiles, a gradient elution may be necessary. The successful isolation of this impurity will enable further structural elucidation (e.g., by NMR and MS) and the preparation of a qualified reference standard for routine quality control testing.

Conclusion

This application note provides a detailed and practical protocol for the isolation of this compound from bulk Nortriptyline HCl. The use of preparative HPLC is demonstrated to be an effective technique for obtaining the impurity at a high purity level. This protocol can be adapted by analytical and process chemistry laboratories for impurity isolation and characterization, contributing to the overall quality and safety of the pharmaceutical product.

References

Application of Nortriptyline N-Ethyl Carbamate in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Nortriptyline is a tricyclic antidepressant used in the treatment of major depression.[1][2] The quality control of nortriptyline drug substance and drug products is crucial to ensure their safety, efficacy, and stability. A key aspect of pharmaceutical quality control is the identification and control of impurities, which can originate from the manufacturing process or degradation of the active pharmaceutical ingredient (API). Nortriptyline N-Ethyl Carbamate is recognized as an impurity in the synthesis of Nortriptyline Hydrochloride.[3][4] Therefore, robust analytical methods are required to detect and quantify such impurities to ensure they are within acceptable limits.

This document provides detailed application notes and protocols for the quality control of nortriptyline, with a focus on forced degradation studies and the analysis of related substances, including potential impurities like this compound, using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

2. Key Applications

  • Forced Degradation Studies: To identify potential degradation products of nortriptyline under various stress conditions and to develop stability-indicating analytical methods.

  • Impurity Profiling: To detect and quantify process-related impurities and degradation products, such as this compound, in nortriptyline drug substance and formulations.

  • Method Validation: To ensure that the analytical methods used for quality control are accurate, precise, specific, and robust.

3. Experimental Protocols

3.1. Forced Degradation Studies of Nortriptyline Hydrochloride

Forced degradation studies are essential for developing and validating stability-indicating methods. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability conditions to generate degradation products.

3.1.1. General Stock Solution Preparation

Prepare a stock solution of nortriptyline hydrochloride (e.g., 10 mg/mL) in a suitable solvent, such as methanol or a mixture of methanol and water.[5]

3.1.2. Acidic Degradation

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[6]

  • Reflux the mixture for a specified period (e.g., 2 hours at 70°C or 3 hours at 80°C).[5][6]

  • After cooling, neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Dilute the solution to a final concentration suitable for analysis.

3.1.3. Basic Degradation

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Reflux the mixture for a specified period (e.g., 3 hours at 80°C).[5]

  • After cooling, neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute the solution to a final concentration suitable for analysis.

3.1.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 2 mL of 3% or 30% hydrogen peroxide (H₂O₂).[5][6]

  • Keep the solution at room temperature or reflux for a specified period (e.g., 2 hours at 70°C or 48 hours at room temperature).[5][6]

  • Dilute the solution to a final concentration suitable for analysis.

3.1.5. Thermal Degradation

  • Transfer 1 mL of the stock solution into a volumetric flask.

  • Store the flask in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 4 hours).[6]

  • After cooling, dilute the solution to a final concentration suitable for analysis.

3.1.6. Photolytic Degradation

  • Expose the stock solution to direct sunlight for a specified duration (e.g., 24 hours).[5]

  • After exposure, dilute the solution to a final concentration suitable for analysis.

3.2. Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC) for Nortriptyline and Related Substances

A stability-indicating RP-HPLC method can be used for the simultaneous estimation of nortriptyline and its related compounds.

  • Chromatographic Conditions:

    • Column: Inertsil, C18, 250 mm x 4.6 mm, 5 µm.[7]

    • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (e.g., 70:30 v/v) with pH adjusted to 7.5.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 45°C.[7]

    • Detection Wavelength: 220 nm.[7]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a standard solution of nortriptyline hydrochloride in the mobile phase.

    • For the assay of pharmaceutical dosage forms, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a known amount of nortriptyline in the mobile phase, sonicate, and filter.

    • For the analysis of forced degradation samples, dilute the stressed samples with the mobile phase to the desired concentration.

3.2.2. High-Performance Thin-Layer Chromatography (HPTLC) for Nortriptyline

HPTLC can be employed as an alternative method for the quantification of nortriptyline.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ TLC plates.

    • Mobile Phase: A suitable solvent system (e.g., determined by method development).

    • Application: Apply the standard and sample solutions as bands on the TLC plate using a suitable applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Densitometric Analysis: Scan the developed plate using a TLC scanner at a specified wavelength.

4. Data Presentation

Table 1: Summary of Forced Degradation Studies of Nortriptyline

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acidic1N HCl3 hours80°C44%[5]
Basic1N NaOH3 hours80°C66%[5]
Oxidative6% H₂O₂--48%[5]
Thermal-4 hours105°CData not specified[6]
PhotolyticSunlight24 hoursAmbientData not specified[5]

Table 2: Validation Parameters of an HPLC Method for Nortriptyline

ParameterResult
Linearity Range50 µg/mL to 150 µg/mL[7]
Retention Time3.700 min[7]
Correlation Coefficient (r²)0.998[5]
Accuracy (Recovery)101.45% - 101.97%[5]

5. Visualization of Experimental Workflows

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare Nortriptyline Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 70°C) stock->acid base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) stock->base oxidation Oxidation (e.g., 3% H2O2, 70°C) stock->oxidation thermal Thermal Degradation (e.g., 105°C) stock->thermal photo Photolytic Degradation (Sunlight) stock->photo neutralize Neutralization (for acid/base hydrolysis) acid->neutralize base->neutralize dilute Dilution to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analysis by Stability-Indicating Method (e.g., HPLC) dilute->analyze

Caption: Workflow for Forced Degradation Studies of Nortriptyline.

HPLC_Analysis_Workflow cluster_preparation Preparation cluster_chromatography Chromatographic Analysis cluster_data_processing Data Processing and Reporting prep_mobile_phase Prepare Mobile Phase (e.g., Methanol:Buffer) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system prep_std Prepare Standard Solution inject Inject Standard and Sample Solutions prep_std->inject prep_sample Prepare Sample Solution (from drug product or degradation study) prep_sample->inject hplc_system->inject run Chromatographic Run inject->run detect UV Detection (e.g., 220 nm) run->detect integrate Peak Integration and Quantification detect->integrate report Generate Report (Assay, Impurity Profile) integrate->report

Caption: General Workflow for HPLC Analysis of Nortriptyline.

References

Application Note: Structural Elucidation of Nortriptyline N-Ethyl Carbamate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Nortriptyline N-Ethyl Carbamate, a known impurity in the synthesis of the tricyclic antidepressant Nortriptyline.[1][2][3] We provide comprehensive, albeit predicted, ¹H and ¹³C NMR data, alongside detailed experimental protocols for sample preparation and spectral acquisition. This guide serves as a practical resource for the identification and characterization of Nortriptyline and its derivatives in a drug development and quality control setting.

Introduction

Nortriptyline is a second-generation tricyclic antidepressant widely used in the treatment of major depression. During its synthesis, various impurities can be generated, one of which is this compound, also known as Nortriptyline Impurity G.[4] The accurate identification and structural elucidation of such impurities are critical for ensuring the safety and efficacy of the final drug product. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This document outlines the application of ¹H and ¹³C NMR spectroscopy for the structural verification of this compound.

Chemical Structure:

  • IUPAC Name: Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate[5]

  • Molecular Formula: C₂₂H₂₅NO₂[1][3]

  • Molecular Weight: 335.44 g/mol [1][5][6]

Predicted NMR Data

this compound Structure with Numbering

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10 - 7.30m8HAr-H
5.85t, J = 7.0 Hz1HH-5'
4.10q, J = 7.1 Hz2HH-8'
3.20 - 3.40m4HH-1', H-10, H-11
2.90s3HN-CH₃
2.30m2HH-2'
1.20t, J = 7.1 Hz3HH-9'

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
156.0C-7' (C=O)
141.0Ar-C (quaternary)
138.0Ar-C (quaternary)
135.0C-5
130.0Ar-CH
128.5Ar-CH
126.5Ar-CH
61.0C-8'
48.0C-1'
35.0N-CH₃
32.0C-10, C-11
30.0C-2'
14.5C-9'

Experimental Protocols

The following are generalized protocols for the acquisition of NMR spectra for small molecules like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added. Modern NMR instruments can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

2D NMR Experiments (for further structural confirmation):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.

  • Peak Picking and Assignment: The chemical shifts of the peaks are determined and assigned to the corresponding atoms in the molecule based on their chemical shift, multiplicity, integration, and correlations from 2D NMR spectra.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the structural elucidation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d ft Fourier Transform two_d->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Peak Assignment reference->assign elucidate Structure Elucidation assign->elucidate

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data compound This compound h1_nmr ¹H NMR - Chemical Shift - Multiplicity - Integration compound->h1_nmr c13_nmr ¹³C NMR - Chemical Shift compound->c13_nmr cosy COSY (¹H-¹H Correlations) h1_nmr->cosy hsqc HSQC (¹H-¹³C Direct Correlations) h1_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) h1_nmr->hmbc c13_nmr->hsqc c13_nmr->hmbc structure Final Structure Confirmation cosy->structure hsqc->structure hmbc->structure

References

Certified Reference Material for Nortriptyline N-Ethyl Carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development of a certified reference material (CRM) for Nortriptyline N-Ethyl Carbamate, a known impurity and metabolite of the tricyclic antidepressant Nortriptyline.[1][2] Detailed protocols for the synthesis, purification, and characterization of this compound are presented, along with a systematic approach to its certification as a reference standard. The methodologies outlined herein are designed to ensure the identity, purity, and stability of the CRM, making it a reliable tool for analytical method development, validation, and routine quality control in pharmaceutical analysis.

Introduction

Nortriptyline is a widely prescribed tricyclic antidepressant for the treatment of major depressive disorder.[3] As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This compound has been identified as a process-related impurity and potential metabolite of Nortriptyline. Therefore, the availability of a well-characterized certified reference material for this compound is essential for accurate analytical testing and regulatory compliance.

This application note details the necessary steps for the in-house development and certification of this compound as a CRM. The process involves the deliberate synthesis of the compound, its purification to a high degree of purity, and rigorous characterization using a battery of analytical techniques. The certification process establishes the material's identity, determines its purity with an associated uncertainty, and ensures its stability over a defined period.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of Nortriptyline with ethyl chloroformate. This reaction is a standard method for the formation of N-carbamates from secondary amines.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Nortriptyline Nortriptyline Product This compound Nortriptyline->Product + EthylChloroformate Ethyl Chloroformate EthylChloroformate->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium chloride Base->Byproduct Solvent Solvent (e.g., Dichloromethane)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve Nortriptyline hydrochloride in a suitable organic solvent such as dichloromethane (DCM).

  • Basification: Add a slight excess of a non-nucleophilic base, like triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the secondary amine of Nortriptyline.

  • Reaction: Slowly add ethyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0-5 °C) with constant stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

  • Work-up: Upon completion, wash the reaction mixture with water and brine to remove the base hydrochloride salt and any unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified to achieve the high level of purity required for a certified reference material.

Experimental Protocol: Purification
  • Column Chromatography: Subject the crude product to column chromatography using silica gel as the stationary phase.

  • Elution: Elute the compound using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate it from any unreacted starting materials and by-products.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.

  • Recrystallization: If necessary, further purify the product by recrystallization from an appropriate solvent to obtain a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvents.

Characterization and Certification

A comprehensive characterization is performed to confirm the identity and establish the purity of the synthesized this compound.

Identity Confirmation

The structural identity of the purified compound is confirmed using a combination of spectroscopic techniques.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the molecular structure.Signals corresponding to the nortriptyline backbone and the ethyl carbamate moiety.
¹³C NMR To determine the carbon framework of the molecule.Resonances consistent with the proposed structure.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of this compound.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for the carbamate carbonyl group and aromatic rings.

Table 1: Techniques for Identity Confirmation

Purity Assessment

The purity of the certified reference material is determined by assessing organic impurities, inorganic impurities, and residual solvents.

Analysis Method Purpose Acceptance Criteria
Organic Purity High-Performance Liquid Chromatography (HPLC) with UV detectionTo quantify any organic impurities.≥ 99.5%
Residual Solvents Gas Chromatography (GC) with Flame Ionization Detection (FID)To quantify any remaining solvents from the synthesis and purification process.As per ICH Q3C guidelines
Water Content Karl Fischer TitrationTo determine the amount of water present in the material.≤ 0.5%
Inorganic Impurities Residue on Ignition (ROI) / Sulfated AshTo quantify any non-volatile inorganic impurities.≤ 0.1%

Table 2: Purity Assessment and Acceptance Criteria

Experimental Protocols: Characterization
  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 239 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Column: Suitable capillary column for solvent analysis (e.g., DB-624)

  • Carrier Gas: Helium

  • Injector and Detector Temperature: Appropriate for the solvents being analyzed

  • Oven Temperature Program: A suitable temperature gradient to separate the expected residual solvents.

  • Detection: Flame Ionization Detector (FID)

  • Use a coulometric or volumetric Karl Fischer titrator.

  • Accurately weigh the sample and introduce it into the titration cell.

  • The instrument will automatically titrate the water and provide the water content.

  • Accurately weigh a sample into a crucible.

  • Ignite the sample until all organic material is burned off.

  • Cool in a desiccator and weigh the residue.

Certification Process

The certification process involves a thorough review of all data and the assignment of a certified purity value with its associated uncertainty.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification Synthesis Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC, KF, ROI) Purification->Purity DataReview Data Review Identity->DataReview Purity->DataReview PurityCalculation Purity Calculation & Uncertainty Assessment DataReview->PurityCalculation CoA Certificate of Analysis Generation PurityCalculation->CoA Stability Stability Studies CoA->Stability

Caption: Workflow for the Certification of a Reference Material.

Purity Assignment

The final certified purity is typically calculated using a mass balance approach:

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

Certificate of Analysis (CoA)

A Certificate of Analysis is prepared, which includes:

  • Compound name, structure, and identification numbers (e.g., CAS number).

  • Certified purity value and its associated uncertainty.

  • Results of all characterization tests.

  • Recommended storage conditions and expiry date.

  • A statement of traceability.

Stability Studies

To ensure the long-term reliability of the CRM, stability studies are conducted under controlled conditions.

Experimental Protocol: Stability Study
  • Storage: Store aliquots of the CRM at various temperature and humidity conditions (e.g., long-term at 2-8 °C and accelerated at 25 °C/60% RH).

  • Testing: Periodically test the purity of the stored samples using the validated HPLC method.

  • Evaluation: Evaluate any changes in purity over time to establish a re-test date or expiry date for the CRM.

Conclusion

The development of a certified reference material for this compound is a meticulous process that requires careful synthesis, purification, and extensive characterization. By following the detailed protocols and adhering to the stringent certification process outlined in this application note, researchers, scientists, and drug development professionals can produce a reliable and well-characterized CRM. This, in turn, will facilitate accurate and reproducible analytical results in the quality control of Nortriptyline drug substance and product, ultimately contributing to the safety and efficacy of this important medication.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nortriptyline N-Ethyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Nortriptyline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions, with a particular focus on the formation of the Nortriptyline N-Ethyl Carbamate impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound (CAS: 16234-88-1; Molecular Formula: C22H25NO2; Molecular Weight: 335.44 g/mol ) is a known process-related impurity in the synthesis of Nortriptyline Hydrochloride.[1][2][3][4][5] Its presence is a critical quality attribute that must be controlled to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent control of such impurities.

Q2: What are the likely sources of this compound formation during synthesis?

The formation of this carbamate impurity is generally attributed to the reaction of nortriptyline's secondary amine with a source of an ethyl carbamoyl group. Two primary pathways are suspected:

  • Reaction with Ethyl Chloroformate: If ethyl chloroformate or similar reagents are used in preceding steps or are present as residual impurities, they can react with the secondary amine of nortriptyline to form the N-ethyl carbamate.

  • Reaction with Ethanol and a Carbamoylating Agent: The presence of ethanol as a solvent, especially in combination with urea or other carbamoylating agents, can lead to the in-situ formation of ethyl carbamate, which can then react with nortriptyline.[5][6][7]

Troubleshooting Guide

Problem 1: Identification of an unknown impurity with a molecular weight of ~335.44 g/mol in the final product.

Possible Cause: This molecular weight corresponds to this compound.

Troubleshooting Steps:

  • Confirm Identity:

    • LC-MS Analysis: The most direct method to confirm the identity is by liquid chromatography-mass spectrometry (LC-MS) to check for the exact mass of the impurity.

    • Reference Standard: Compare the retention time and mass spectrum with a certified reference standard of this compound.

  • Review Synthesis Route:

    • Carefully examine all reagents and solvents used in the synthesis.

    • Check for the use of ethanol as a solvent, particularly in steps where the nortriptyline free base is present.

    • Investigate if any reagents could be contaminated with or degrade to form ethyl chloroformate or other carbamoylating species.

Problem 2: Consistently high levels of this compound impurity in the crude product.

Possible Cause: Reaction conditions favoring the carbamoylation side reaction.

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification start High Carbamate Impurity Detected check_solvent Is ethanol used as a solvent? start->check_solvent check_reagents Are potential carbamoylating agents present? (e.g., urea, chloroformates) start->check_reagents replace_ethanol Replace ethanol with an alternative solvent (e.g., THF, Toluene) check_solvent->replace_ethanol purify_reagents Purify reagents to remove carbamoylating contaminants check_reagents->purify_reagents optimize_temp Lower reaction temperature replace_ethanol->optimize_temp purify_reagents->optimize_temp control_ph Control pH to minimize nucleophilicity of nortriptyline optimize_temp->control_ph analyze_product Analyze purified product by HPLC control_ph->analyze_product end Impurity within acceptable limits analyze_product->end

Caption: Troubleshooting workflow for mitigating high levels of this compound.

Recommendations:

  • Solvent Selection: If ethanol is used, consider replacing it with a non-alcoholic solvent like tetrahydrofuran (THF) or toluene, especially in the final steps of the synthesis.

  • Reagent Purity: Ensure all reagents are of high purity and free from contaminants that could act as carbamoylating agents.

  • Temperature Control: The reaction of amines with chloroformates is often rapid. Running the reaction at a lower temperature may help to minimize this side reaction.[8]

  • pH Control: Maintaining a slightly acidic pH can protonate the secondary amine of nortriptyline, reducing its nucleophilicity and thus its reactivity towards electrophilic carbamoylating agents.

Experimental Protocols

Key Experiment: Synthesis of Nortriptyline via Grignard Reaction

This protocol is a common route for synthesizing nortriptyline and its analogues.

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 3-chloro-N,N-dimethylpropylamine in dry THF to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated with gentle heating.

    • Once the Grignard reaction starts, maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Dibenzosuberone:

    • Cool the prepared Grignard reagent in an ice bath.

    • Slowly add a solution of dibenzosuberone in dry THF to the Grignard reagent.[9][10]

    • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Dehydration:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting tertiary alcohol is then dehydrated, typically by heating with a strong acid (e.g., hydrochloric acid), to yield amitriptyline.

  • Demethylation to Nortriptyline:

    • Amitriptyline is subsequently demethylated to yield nortriptyline. This can be achieved through various methods, including reaction with phosgene or its equivalents, followed by hydrolysis. It is in this step or subsequent workups where the introduction of carbamoylating agents can be a risk.

Purification Protocol: Recrystallization of Nortriptyline Hydrochloride
  • Solvent Selection: A common solvent system for the recrystallization of nortriptyline hydrochloride is a mixture of ethanol and diethyl ether.[11]

  • Procedure:

    • Dissolve the crude nortriptyline hydrochloride in a minimal amount of hot ethanol.

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add diethyl ether to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/ether mixture.

    • Dry the purified crystals under vacuum.

Analytical Protocol: HPLC Method for Impurity Profiling

This method can be used to separate nortriptyline from its related impurities, including this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5µm
Mobile Phase 70% Methanol and 30% Phosphate Buffer (pH 7.5)[4][12]
Flow Rate 1.0 mL/min[4][12]
Detection Wavelength 220 nm[4]
Column Temperature 45°C[4]
Injection Volume 20 µL

Logical Relationship for Method Selection:

G cluster_input Analytical Need cluster_method Method Selection cluster_output Expected Outcome need Quantify Nortriptyline and N-Ethyl Carbamate Impurity hplc Reverse-Phase HPLC need->hplc c18 C18 Stationary Phase hplc->c18 Good for non-polar analytes uv UV Detection hplc->uv Nortriptyline has a UV chromophore separation Separation of Nortriptyline and Impurities c18->separation quantification Accurate Quantification uv->quantification

Caption: Logic for selecting an appropriate analytical method.

Quantitative Data Summary

Table 2: Influence of Reaction Parameters on Impurity Formation

ParameterConditionExpected Impact on N-Ethyl Carbamate FormationRationale
Solvent EthanolHighActs as a reactant in carbamate formation.
THF/TolueneLowAprotic and non-reactive towards carbamoylation.
Temperature HighIncreasedHigher temperatures can accelerate the side reaction.
LowDecreasedSlower reaction kinetics for the side reaction.
Presence of Ethyl Chloroformate YesHighDirect and efficient reagent for carbamoylation.
NoLowEliminates a primary pathway for impurity formation.
pH Basic/NeutralHighThe secondary amine of nortriptyline is more nucleophilic.
AcidicLowProtonation of the amine reduces its nucleophilicity.

This technical support center provides a foundational guide for troubleshooting the formation of this compound. For further assistance, it is recommended to consult detailed analytical and organic chemistry literature and consider engaging with a specialized analytical services provider.

References

Technical Support Center: Optimizing HPLC Separation of Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the HPLC separation of Nortriptyline N-Ethyl Carbamate. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

This compound, also identified as Nortriptyline hydrochloride impurity G, is a derivative of the tricyclic antidepressant Nortriptyline.[1] Its accurate separation and quantification are crucial for purity analysis and quality control in pharmaceutical formulations of Nortriptyline.

Q2: I am starting to develop an HPLC method for this compound. Where should I begin?

As there is limited specific literature on the HPLC separation of this compound, a good starting point is to adapt methods developed for Nortriptyline. A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[2][3][4]

Q3: What is a typical mobile phase composition for the separation of Nortriptyline and related compounds?

A mobile phase of acetonitrile and a phosphate buffer is frequently used.[3] For instance, a mobile phase of 35% acetonitrile and 65% phosphate buffer at a pH of 5.6 has been shown to provide optimal chromatographic results for Nortriptyline.[3] Another example is a mobile phase of phosphate buffer (pH 5.0) and methanol in a 70:30 v/v ratio.[4] The pH of the mobile phase can significantly impact the retention and peak shape of tricyclic antidepressants, so it is a critical parameter to optimize.[3]

Q4: What detection wavelength is recommended for Nortriptyline and its derivatives?

A UV detection wavelength of around 210 nm or 240 nm is commonly used for the analysis of Nortriptyline.[3][4][5] The choice of wavelength can affect sensitivity, so it may need to be optimized for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Nortriptyline and its derivatives.

Problem Potential Cause(s) Suggested Solution(s)
No peaks or very small peaks 1. Injector issue (e.g., clogged loop).2. Pump malfunction (no flow).3. Detector is off or not properly configured.4. Sample is too dilute.1. Check the injector for blockages and ensure the sample loop is filling correctly.2. Verify the pump is delivering the mobile phase at the set flow rate. Check for leaks.3. Ensure the detector is on and the correct wavelength is set.4. Prepare a more concentrated sample or inject a larger volume.
Poor peak shape (tailing or fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination or degradation.4. Presence of silanol interactions.1. Dilute the sample or inject a smaller volume.2. Adjust the mobile phase pH. For basic compounds like Nortriptyline, a slightly acidic to neutral pH is often optimal.[3]3. Flush the column with a strong solvent or replace it if necessary.4. Add a competing base like triethylamine to the mobile phase to reduce peak tailing.[6]
Split peaks 1. Clogged inlet frit of the column.2. Channeling in the column packing material.3. Sample solvent is too different from the mobile phase.1. Reverse and flush the column. If the problem persists, replace the frit or the column.2. Replace the column.3. Dissolve the sample in the mobile phase whenever possible.
Baseline drift or noise 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Pump seals are worn.4. Column temperature fluctuations.1. Degas the mobile phase thoroughly. Purge the pump to remove air bubbles.2. Flush the system with a clean, strong solvent.3. Replace the pump seals.4. Use a column oven to maintain a stable temperature.
Poor resolution between Nortriptyline and this compound 1. Mobile phase composition is not optimal.2. Inappropriate column chemistry.3. Flow rate is too high.1. Adjust the ratio of organic modifier to aqueous buffer. A gradient elution may be necessary.2. Try a different column with a different stationary phase (e.g., C8, Phenyl).3. Reduce the flow rate to increase the interaction time with the stationary phase.

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the analysis of Nortriptyline and can be adapted for the separation of this compound.

Method 1: Isocratic RP-HPLC for Nortriptyline [3]

  • Column: Kinetex® C18 LC Column

  • Mobile Phase: 35% Acetonitrile and 65% Phosphate buffer (pH 5.6)

  • Flow Rate: Not specified

  • Detection: UV/Visible

  • Injection Volume: Not specified

  • Column Temperature: Not specified

Method 2: Isocratic RP-HPLC for Simultaneous Estimation of Pregabalin and Nortriptyline [4]

  • Column: C18 (250mm x 4.6 mm, 2.6 µm)

  • Mobile Phase: Phosphate Buffer (pH 5.0) : Methanol (70:30, V/V)

  • Flow Rate: 1 ml/min

  • Detection: 210 nm

  • Injection Volume: Not specified

  • Column Temperature: Not specified

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation Injector Injector Sample->Injector Inject MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Report Report Generation DataSystem->Report

Caption: A generalized workflow for HPLC analysis.

Troubleshooting_Tree Start HPLC Problem Encountered NoPeaks No Peaks? Start->NoPeaks BadShape Poor Peak Shape? NoPeaks->BadShape No CheckSystem Check Pump, Injector, Detector NoPeaks->CheckSystem Yes Drift Baseline Drift/Noise? BadShape->Drift No CheckColumnMobilePhase Check Column Health & Mobile Phase pH BadShape->CheckColumnMobilePhase Yes End Consult Further Documentation Drift->End No DegasFlush Degas Mobile Phase & Flush System Drift->DegasFlush Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Matrix Effects in Nortriptyline N-Ethyl Carbamate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Nortriptyline N-Ethyl Carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound, focusing on problems arising from matrix effects.

Problem Potential Cause Recommended Solution
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) compete with the analyte for ionization in the mass spectrometer source.[1][2]1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2][3] 2. Chromatographic Separation: Modify the LC method to separate the analyte from the interfering peaks. Adjust the gradient, mobile phase composition, or use a different column chemistry. 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components.[2]
High Analyte Response / Signal Enhancement Ion Enhancement: Co-eluting matrix components facilitate the ionization of the analyte, leading to an artificially high signal.1. Improve Sample Cleanup: Similar to addressing ion suppression, enhanced sample preparation can remove the components causing enhancement. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will be affected by the matrix in the same way as the analyte, providing accurate quantification.
Poor Reproducibility / High Variability in Results Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples leads to inconsistent ion suppression or enhancement.1. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, processing, and storage to minimize variability in the matrix. 2. Robust Sample Preparation: Utilize a sample preparation method that effectively and consistently removes a wide range of interferences. SPE is often more reproducible than LLE or protein precipitation. 3. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for matrix effects.
Peak Tailing or Splitting Matrix Overload: High concentrations of matrix components can affect the chromatographic peak shape.1. Dilute the Sample: Injecting a more dilute sample can alleviate the overload on the analytical column. 2. Improve Sample Cleanup: Remove a larger portion of the matrix components before injection.
Gradual Decrease in Signal Over a Run Instrument Contamination: Buildup of non-volatile matrix components in the ion source or mass spectrometer.1. Implement a Divert Valve: Divert the flow to waste during the elution of highly retained, "dirty" matrix components. 2. Optimize Sample Preparation: A cleaner sample extract will lead to less instrument contamination. 3. Regular Instrument Cleaning: Follow a routine maintenance schedule for cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine).[4] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of pharmacokinetic and toxicokinetic data.[1]

Q2: What are the most common sources of matrix effects in plasma or serum samples?

A2: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites.[1][2] Phospholipids are particularly problematic as they often co-extract with analytes of interest and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interferences, including phospholipids, and providing the cleanest extracts.[5]

  • Liquid-Liquid Extraction (LLE): Can also be very effective at removing non-polar interferences and is a good alternative to SPE.[3][6]

  • Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing phospholipids and other endogenous components, often leading to significant matrix effects.[2]

Q5: Can an internal standard compensate for matrix effects?

A5: Yes, a suitable internal standard (IS) is crucial for compensating for matrix effects. A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from methods used for the parent compound, nortriptyline, and is suitable for the extraction of this compound from plasma or serum.[1][3]

  • Sample Preparation:

    • Pipette 200 µL of plasma/serum into a clean microcentrifuge tube.

    • Add 25 µL of internal standard working solution.

    • Add 100 µL of 0.1 M NaOH to basify the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a general framework for SPE cleanup. The specific sorbent and wash/elution solvents should be optimized for this compound.

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma/serum into a clean tube.

    • Add 50 µL of internal standard working solution.

    • Add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

This is the simplest but least clean sample preparation method.

  • Precipitation:

    • Pipette 100 µL of plasma/serum into a microcentrifuge tube.

    • Add 25 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile.

    • Vortex for 2 minutes.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject directly or after dilution with mobile phase into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize expected performance data for the bioanalysis of this compound based on typical values for structurally similar tricyclic antidepressants.

Table 1: Comparison of Sample Preparation Techniques

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Recovery (%) > 9075 - 95> 90
Matrix Factor 0.6 - 0.8 (Suppression)0.8 - 1.10.9 - 1.1
Process Efficiency (%) 55 - 7570 - 9085 - 100
Relative Standard Deviation (RSD) (%) < 15< 10< 5

Table 2: Typical LC-MS/MS Method Parameters

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) To be determined empirically
MRM Transition (IS) To be determined empirically

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is ppt Protein Precipitation add_is->ppt Simple & Fast lle Liquid-Liquid Extraction add_is->lle Good Purity spe Solid-Phase Extraction add_is->spe Highest Purity extract Final Extract ppt->extract lle->extract spe->extract lc_ms LC-MS/MS Analysis extract->lc_ms data Data Processing & Quantification lc_ms->data results Final Concentration Results data->results

Caption: Bioanalytical workflow for this compound.

matrix_effects_logic cluster_cause Cause cluster_effect Effect cluster_solution Solution matrix Biological Matrix Components (e.g., Phospholipids, Salts) ion_source Co-elution with Analyte in LC-MS/MS Ion Source matrix->ion_source suppression Ion Suppression ion_source->suppression enhancement Ion Enhancement ion_source->enhancement inaccurate Inaccurate & Imprecise Results suppression->inaccurate enhancement->inaccurate sample_prep Improved Sample Preparation (LLE, SPE) inaccurate->sample_prep chromatography Chromatographic Separation inaccurate->chromatography sil_is Stable Isotope-Labeled Internal Standard inaccurate->sil_is accurate Accurate & Precise Results sample_prep->accurate chromatography->accurate sil_is->accurate

Caption: Logic diagram of matrix effects and solutions.

References

Improving the yield of Nortriptyline N-Ethyl Carbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Nortriptyline N-Ethyl Carbamate. This guide provides troubleshooting advice, experimental protocols, and comparative data to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction is showing low conversion of Nortriptyline. What are the possible causes and how can I improve it?

Answer: Low conversion is a frequent issue and can stem from several factors:

  • Reagent Quality: Ensure the ethyl chloroformate is fresh and has not been exposed to moisture, which can cause it to decompose. The Nortriptyline starting material should be pure and dry.

  • Base Selection: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced during the reaction. Insufficient base can lead to the protonation of Nortriptyline, rendering it unreactive. Use at least 1.1 to 1.5 equivalents of the base.

  • Reaction Temperature: The reaction is typically performed at a low temperature (0 °C) to control the reactivity of ethyl chloroformate and minimize side reactions. A gradual warm-up to room temperature can then drive the reaction to completion. Running the reaction at too high a temperature can lead to the degradation of the product or starting material.

  • Solvent Choice: The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is anhydrous, as water will react with ethyl chloroformate.

Question 2: I am observing significant impurity formation in my reaction mixture. What are these impurities and how can I avoid them?

Answer: The primary impurity is often unreacted Nortriptyline.[1][2] Other potential side products can arise from the degradation of the starting materials or product.

  • N-Alkylation: In some cases, the secondary amine of Nortriptyline can be alkylated by the solvent or other reagents if the reaction conditions are not optimal.

  • Overalkylation: While less common for this specific reaction, overalkylation of the carbamate product is a theoretical possibility.[3]

  • Hydrolysis Products: If moisture is present, ethyl chloroformate can hydrolyze to ethanol and CO2, and the carbamate product can also be susceptible to hydrolysis under certain conditions.

To minimize impurities:

  • Use high-purity, anhydrous reagents and solvents.

  • Maintain a controlled, low-temperature environment during the addition of ethyl chloroformate.

  • Optimize the stoichiometry of the reagents. An excess of ethyl chloroformate can sometimes lead to more side products.

Question 3: What is the best method for purifying this compound?

Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting material.

  • Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is recommended.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.

  • Acid-Base Extraction: An aqueous workup with a dilute acid wash can help remove any unreacted Nortriptyline, which will be protonated and move into the aqueous layer. However, be cautious as the carbamate product itself might have some basicity.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • Nortriptyline

  • Ethyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Nortriptyline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIPEA (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.2)DCM0 to RT3~85
2DIPEA (1.2)DCM0 to RT3~88
3TEA (1.2)THF0 to RT4~80
4Pyridine (1.2)DCM0 to RT3~75

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

A 1. Dissolve Nortriptyline and Base in Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add Ethyl Chloroformate (dropwise) B->C D 4. Reaction at RT (Monitor by TLC) C->D E 5. Aqueous Workup (Quench, Wash, Dry) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H Pure Nortriptyline N-Ethyl Carbamate G->H

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Guide for Low Yield

Start Low Yield or Incomplete Reaction Q1 Check Reagent Purity (Nortriptyline, Ethyl Chloroformate) Start->Q1 A1_Yes Reagents are Pure Q1->A1_Yes Yes A1_No Use Fresh/Purified Reagents Q1->A1_No No Q2 Review Base Stoichiometry (>1.1 eq?) A1_Yes->Q2 A2_Yes Stoichiometry is Correct Q2->A2_Yes Yes A2_No Increase Base to 1.2-1.5 eq Q2->A2_No No Q3 Verify Anhydrous Conditions A2_Yes->Q3 A3_Yes Conditions are Anhydrous Q3->A3_Yes Yes A3_No Dry Solvents and Use Inert Atmosphere Q3->A3_No No Q4 Optimize Reaction Time and Temperature A3_Yes->Q4 A4_No Increase Time or Adjust Temperature Q4->A4_No No

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Minimizing Nortriptyline N-Ethyl Carbamate Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Nortriptyline N-Ethyl Carbamate, a potential impurity during the production of Nortriptyline.

Troubleshooting Guide

This guide addresses specific issues that may lead to the formation of this compound during synthesis and purification.

Issue ID Problem Potential Cause Recommended Action
NTEC-001 Detection of this compound impurity in the final product. Reaction of Nortriptyline with residual ethyl chloroformate or related reagents used in preceding synthetic steps.- Ensure complete quenching and removal of any chloroformate reagents. - Optimize the purification process (e.g., recrystallization, chromatography) to effectively remove this impurity.
NTEC-002 Increased levels of this compound upon storage or during workup. Degradation of solvents, particularly chlorinated solvents like chloroform stabilized with ethanol, can generate reactive species that form carbamates with the secondary amine of Nortriptyline.- Use high-purity, freshly distilled solvents. - Avoid prolonged storage of reaction mixtures or solutions of Nortriptyline in chlorinated solvents. - If using chloroform, consider alternatives or use chloroform stabilized with a non-alcoholic stabilizer.
NTEC-003 Variable and inconsistent formation of the N-Ethyl Carbamate impurity between batches. Inconsistent control of reaction parameters such as temperature, pH, and reaction time. The presence of certain bases can catalyze the reaction between Nortriptyline and carbamate-forming species.- Strictly control reaction temperature, maintaining it at the optimized level. - Control the pH of the reaction mixture, as basic conditions can facilitate the formation of the carbamate. - Standardize reaction times and ensure consistent workup procedures. - Evaluate the choice of base used in the synthesis; a non-nucleophilic base may be preferable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a process-related impurity that can form during the synthesis of Nortriptyline.[1][2] As with any impurity in a pharmaceutical product, its presence must be controlled to ensure the safety and efficacy of the final drug substance. Regulatory agencies have strict guidelines for the qualification and control of impurities.

Q2: What is the likely chemical reaction for the formation of this compound?

The most probable mechanism is the reaction of the secondary amine group of Nortriptyline with a source of an ethyl carbamoyl group. One likely source is ethyl chloroformate, a reagent that can be used in organic synthesis. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the carbonyl carbon of ethyl chloroformate, leading to the formation of the N-ethyl carbamate derivative.

Another potential pathway involves the degradation of solvents. For instance, ethanol-stabilized chloroform can degrade to form species that can react with secondary amines to form carbamates.[3]

Q3: How can I detect and quantify this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective and sensitive methods for the detection and quantification of Nortriptyline and its impurities, including this compound.[4][5] These techniques allow for the separation of the impurity from the active pharmaceutical ingredient (API) and other related substances, enabling accurate quantification.

Q4: Are there specific reaction conditions that favor the formation of this impurity?

Yes, certain conditions can promote the formation of this compound:

  • Presence of Carbamate Precursors: The presence of reagents like ethyl chloroformate or degradation products from solvents is a primary factor.

  • Basic Conditions: A basic environment can deprotonate the secondary amine of Nortriptyline, increasing its nucleophilicity and reactivity towards electrophilic carbamate precursors.

  • Elevated Temperatures: Higher reaction or storage temperatures can accelerate the rate of both the desired reaction and the formation of impurities.

Q5: What preventative measures can be taken to minimize the formation of this compound?

To minimize the formation of this impurity, consider the following:

  • Reagent and Solvent Quality: Use high-purity reagents and freshly distilled solvents to avoid introducing or generating carbamate-forming species.

  • Process Optimization: Carefully control reaction parameters such as temperature, pH, and reaction time.

  • Purification Strategy: Develop a robust purification process, such as recrystallization or chromatography, to effectively remove any formed impurity.

  • Avoid Chlorinated Solvents: Where possible, avoid the use of chlorinated solvents, especially for prolonged periods or at elevated temperatures. If their use is unavoidable, ensure they are of high purity and appropriately stabilized.

Experimental Protocols

General Analytical Method for Detection and Quantification of this compound (HPLC)

This protocol provides a general guideline. Method validation is required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 239 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Standard Preparation Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions to create a calibration curve.
Sample Preparation Dissolve a known amount of the Nortriptyline sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
Quantification The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard.

Visualizations

Logical Workflow for Investigating and Minimizing this compound

G A Impurity Detected: This compound B Investigate Source A->B C Reagent-Based B->C D Degradation-Based B->D E Optimize Reaction Conditions C->E D->E F Control Temperature E->F G Control pH E->G H Optimize Reagent Stoichiometry E->H I Improve Purification E->I J Recrystallization I->J K Chromatography I->K L Impurity Minimized J->L K->L

Caption: Troubleshooting workflow for this compound.

Potential Formation Pathway of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Nortriptyline Nortriptyline (Secondary Amine) Reaction Nucleophilic Acyl Substitution Nortriptyline->Reaction EthylChloroformate Ethyl Chloroformate (Potential Reagent/Contaminant) EthylChloroformate->Reaction NTEC This compound Reaction->NTEC HCl HCl Reaction->HCl

References

Refinement of analytical methods for trace level detection of Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of analytical methods for the trace level detection of Nortriptyline N-Ethyl Carbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection important?

A1: this compound is recognized as an impurity that can arise during the synthesis of Nortriptyline Hydrochloride, a tricyclic antidepressant.[1][2] Regulatory bodies like the FDA and international guidelines (ICH) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and drug products to ensure patient safety.[3] Some impurities, even at trace levels, can be harmful or genotoxic, making their detection and quantification crucial for regulatory compliance and drug safety.[3][4]

Q2: What are the primary analytical challenges in detecting this compound at trace levels?

A2: The main challenges include:

  • Low Concentration: The impurity is present at very low (ppm or ppb) levels, requiring highly sensitive analytical instrumentation.[4]

  • Matrix Effects: The complex matrix of the drug product or biological sample can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and affecting accuracy.[5][6]

  • Sample Preparation: Developing a robust sample preparation technique that efficiently extracts the trace analyte while minimizing matrix components is critical for achieving desired recovery and sensitivity.[5][7]

  • Chromatographic Resolution: Achieving baseline separation from the main API (Nortriptyline) and other related impurities is essential for accurate quantification, especially when their chemical structures and properties are similar.[8]

Q3: Which analytical techniques are most effective for this type of trace analysis?

A3: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used technique.[9][10] Its high sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations.[11][12] Other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may lack the required sensitivity for trace-level impurity profiling.[8][13]

Analytical Method Workflow

The following diagram illustrates a typical workflow for developing and validating an analytical method for trace impurity detection.

Analytical_Method_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH/FDA Guidelines) cluster_routine Phase 3: Routine Analysis start Define Analytical Target Profile sample_prep Sample Preparation (SPE, LLE, PPT) start->sample_prep hplc_dev LC Method Optimization (Column, Mobile Phase, pH) sample_prep->hplc_dev ms_dev MS/MS Parameter Tuning (Ionization, MRM Transitions) hplc_dev->ms_dev specificity Specificity & Selectivity ms_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision robustness Robustness precision->robustness routine_testing Routine Sample Testing robustness->routine_testing system_suitability System Suitability Testing (SST) routine_testing->system_suitability data_review Data Review & Reporting system_suitability->data_review

Caption: General workflow for analytical method development and validation.

Troubleshooting Guide

Q: I am observing poor peak shape (fronting or tailing) for this compound. What are the possible causes and solutions?

A: Poor peak shape is a common issue, particularly with basic compounds like Nortriptyline derivatives.

  • Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[13][14]

  • Solution 1 (Mobile Phase Adjustment): Increase the pH of the mobile phase buffer. A pH of around 5.6 to 7.5 can improve the peak shape for Nortriptyline and its related compounds.[8][14] Adding a competing base like triethylamine to the mobile phase can also help, but may not be ideal for MS detection.

  • Solution 2 (Column Selection): Use a column with end-capping or a hybrid particle technology (e.g., BEH) to minimize exposed silanol groups. A C8 or C18 column is commonly used.[5][13]

  • Solution 3 (Sample Diluent): Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.

Q: My signal-to-noise (S/N) ratio is too low, and I cannot achieve the required Limit of Quantification (LOQ). How can I improve sensitivity?

A: Low sensitivity is a critical barrier in trace analysis.

  • Cause 1 (Suboptimal MS/MS Parameters): The collision energy and other MS parameters may not be optimized for your specific analyte.

  • Solution 1: Perform a thorough infusion and optimization of the this compound standard to determine the optimal precursor/product ion pair (MRM transition) and collision energy.

  • Cause 2 (Matrix Suppression): Co-eluting matrix components are suppressing the ionization of your analyte in the MS source.[5][6]

  • Solution 2: Improve chromatographic separation to move the analyte peak away from interfering matrix components.[6] Enhance your sample preparation by using a more selective technique like Solid Phase Extraction (SPE) instead of simple protein precipitation to remove more interferences.[15]

  • Cause 3 (Inefficient Sample Preparation): The analyte is not being efficiently extracted from the sample matrix.

  • Solution 3: Evaluate different extraction solvents or SPE cartridges. Check recovery percentages by spiking a known amount of standard into a blank matrix and processing it. Recoveries should ideally be within 70-120%.[5]

Q: My results show high variability between injections (%RSD is high). What should I investigate?

A: High variability can undermine the reliability of the method.

  • Cause 1 (Inconsistent Sample Preparation): Manual sample preparation steps, especially liquid-liquid extraction, can introduce variability.

  • Solution 1: Automate sample preparation where possible.[7] Ensure precise and consistent execution of each step, particularly pipetting and evaporation.

  • Cause 2 (Analyte Instability): The analyte may be degrading in the sample solution on the autosampler.

  • Solution 2: Conduct autosampler stability studies to determine how long the prepared samples can be stored before analysis.[11] It may be necessary to cool the autosampler tray. Nortriptyline and its metabolites have been shown to be stable through several freeze-thaw cycles and on the bench-top.[11]

  • Cause 3 (LC System Issues): Problems with the pump (inconsistent flow) or injector (inaccurate volume) can cause variability.

  • Solution 3: Perform routine maintenance on your LC system. Check for leaks, ensure proper pump priming, and verify injector precision.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Detected peak_issue Poor Peak Shape / No Peak start->peak_issue sensitivity_issue Low Sensitivity / High LOQ start->sensitivity_issue variability_issue High %RSD / Poor Precision start->variability_issue check_lc Check LC System: - Column Health - Leaks / Flow Rate - Mobile Phase Prep peak_issue->check_lc Chromatography? check_ms Check MS System: - Tuning/Calibration - Source Conditions - MRM Transitions peak_issue->check_ms Detection? check_sample Check Sample: - Correct Standard? - Degradation? - Correct Diluent? peak_issue->check_sample Analyte? optimize_ms Optimize MS/MS: - Infuse Standard - Maximize Signal sensitivity_issue->optimize_ms improve_sample_prep Improve Sample Prep: - Increase Recovery - Reduce Matrix Effects (SPE) sensitivity_issue->improve_sample_prep check_injector Check Injector & Pump: - Precision Test - Consistent Flow variability_issue->check_injector check_stability Check Analyte Stability: - Freeze/Thaw - Autosampler Stability variability_issue->check_stability refine_prep Refine Sample Prep: - Consistent Volumes - Automate Steps variability_issue->refine_prep

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

Experimental Protocols

Recommended LC-MS/MS Method for Trace Level Detection

This protocol is a composite based on validated methods for Nortriptyline and its related substances.[9][11][12]

1. Sample Preparation (from Drug Product)

  • Accurately weigh and transfer a portion of the powdered drug product equivalent to 250 mg of Nortriptyline HCl into a centrifuge tube.[9]

  • Add 5 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).[9]

  • Vortex for 5 minutes to dissolve the sample.

  • Centrifuge at 5000 rpm for 10 minutes to pelletize excipients.

  • Transfer the supernatant to an HPLC vial for analysis. A further dilution may be necessary depending on the expected impurity concentration.

2. Chromatographic Conditions

ParameterRecommended Setting
Column UPLC BEH C18 or equivalent (e.g., HyPURITY C18), 1.7-5 µm particle size.[5][11]
Mobile Phase A 20 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.[11][12]
Mobile Phase B Acetonitrile or Methanol.[11][16]
Gradient Isocratic or a shallow gradient depending on separation needs (e.g., 80% B).[11]
Flow Rate 0.3 - 0.5 mL/min.[11]
Column Temperature 25 - 45 °C.[13][14]
Injection Volume 5 - 10 µL.
Run Time 2.5 - 6 minutes.[11][12]

3. Mass Spectrometric Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive.[12]
Acquisition Mode Multiple Reaction Monitoring (MRM).[11]
Precursor Ion (Q1) m/z 336.2 (for [M+H]⁺ of this compound).[17][18]
Product Ion (Q3) To be determined by direct infusion of the reference standard.
Dwell Time 100-200 ms.
Source Temp. ~500 °C.
Gas Flow Optimize based on instrument manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) achieved for Nortriptyline and its metabolites in various studies, demonstrating the sensitivity of modern LC-MS/MS methods.

AnalyteMethodMatrixLOQReference
N-nitroso nortriptylineLC-MS/MS (APCI)Nortriptyline API0.0159 ppm[9]
NortriptylineLC-MS/MS (ESI)Human Plasma1.09 ng/mL[11]
10-hydroxynortriptylineLC-MS/MS (ESI)Human Plasma1.09 ng/mL[11]
NortriptylineLC-MS/MS (ESI)Human Plasma0.2 ng/mL[12]
E/Z-10-hydroxynortriptylineLC-MS/MS (ESI)Human Plasma0.5 ng/mL[12]
NortriptylineLC-MS/MSRat Plasma0.08 ng/mL[16]

References

Addressing peak tailing for Nortriptyline N-Ethyl Carbamate in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions to address peak tailing for Nortriptyline N-Ethyl Carbamate and other basic compounds in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem for quantifying this compound?

A1: In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is a common issue where a peak is asymmetrical, featuring a trailing edge that is longer than the leading edge.[1][2] This distortion is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall robustness and reproducibility of the analytical method.[1][3][4] For regulatory purposes, a tailing factor (Tf) above 2.0 is often considered unacceptable.[1]

Q2: What are the primary causes of peak tailing when analyzing a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[5] Nortriptyline, being a basic compound with an amine group, is prone to strong interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][6][7] Other significant causes include:

  • Incorrect Mobile Phase pH: A mobile phase pH that is too high (e.g., >3) can lead to ionized silanol groups that strongly interact with the protonated basic analyte.[6]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8][9]

  • Column Degradation: The formation of voids at the column inlet or contamination of the column frit can disrupt the flow path and cause tailing.[1][8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

  • Inappropriate Sample Solvent: Using a sample diluent that is stronger than the mobile phase can cause peak shape issues.[3][4]

Q3: How does adjusting the mobile phase pH help reduce peak tailing for this compound?

A3: Adjusting the mobile phase pH is a critical strategy for improving the peak shape of basic compounds. By operating at a low pH (typically ≤ 3), the residual silanol groups on the silica surface become protonated (Si-OH instead of Si-O⁻).[2][5] This neutralizes their negative charge, thereby minimizing the secondary ionic interactions with the positively charged nortriptyline molecule.[10] This results in a more uniform interaction with the stationary phase and a more symmetrical peak.

Q4: My peak shape has improved with pH adjustment, but it's still not perfect. What other mobile phase modifications can I try?

A4: If pH adjustment alone is insufficient, several mobile phase additives can be used to further mask silanol interactions:

  • Competing Amines: Additives like triethylamine (TEA) at low concentrations (e.g., 10-20 mM) can be added to the mobile phase.[2][3] TEA is a small basic molecule that interacts strongly with the active silanol sites, effectively blocking them from interacting with your analyte.[3]

  • Buffers: Using a buffer (e.g., phosphate, formate) at an adequate concentration (10-50 mM) helps maintain a stable pH and can also help mask silanol activity.[1][8] It's important to add the buffer to both the aqueous and organic components when running a gradient analysis to ensure consistent performance.[10]

Q5: Could my column be the source of the problem? How should I select and maintain a column for this type of analysis?

A5: Yes, the column is a frequent source of peak tailing issues. For basic compounds like this compound, consider the following:

  • Column Chemistry: Use modern, high-purity "Type B" silica columns, which have a lower concentration of acidic silanols and trace metals.[2]

  • End-Capping: Select columns that are thoroughly "end-capped."[5] End-capping is a process that chemically treats the silica surface to cover many of the residual silanol groups, reducing their availability for secondary interactions.

  • Alternative Stationary Phases: If tailing persists, consider stationary phases with embedded polar groups or hybrid silica-organic materials, which offer better shielding of silanol activity.[2][11] Non-silica-based polymer columns are another option that eliminates silanol interactions entirely.[2]

  • Guard Columns: Use a guard column to protect the analytical column from contaminants in the sample, which can otherwise bind to active sites and cause tailing.[12]

Q6: Can my sample preparation or injection technique contribute to peak tailing?

A6: Absolutely. Two key factors related to the sample can cause peak tailing:

  • Sample Solvent Strength: The sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[3][4] Injecting a sample in a much stronger solvent can cause the analyte band to spread unevenly on the column, resulting in a distorted peak.[1]

  • Mass Overload: If the peak shape resembles a right triangle and worsens with higher concentrations, you are likely overloading the column.[3][9] To fix this, either dilute your sample or reduce the injection volume.[8]

Troubleshooting Guides

Systematic Troubleshooting Workflow

When encountering peak tailing, it is crucial to follow a logical sequence of steps to identify and resolve the root cause. This workflow helps to avoid making unnecessary changes to the method.

Figure 1. Systematic workflow for troubleshooting peak tailing.
Mechanism of Silanol Interaction and Mitigation

The diagram below illustrates the chemical interaction at the heart of peak tailing for basic compounds and how common mitigation strategies work.

G cluster_0 Problem: Secondary Interaction (pH > 4) cluster_1 Solution 1: Low pH Mobile Phase cluster_2 Solution 2: Mobile Phase Additive Silica_Surface Silica Surface Analyte Nortriptyline (Positively Charged) Silanol_Ionized Ionized Silanol (Si-O⁻) Tailing_Peak Tailing Peak Silanol_Ionized->Tailing_Peak Causes Nortriptyline_Cation Analyte-NH⁺ Nortriptyline_Cation->Silanol_Ionized Ionic Interaction Silica_Surface_2 Silica Surface Analyte_2 Nortriptyline (Positively Charged) Silanol_Protonated Protonated Silanol (Si-OH) Good_Peak Symmetrical Peak Silanol_Protonated->Good_Peak Results in Nortriptyline_Cation_2 Analyte-NH⁺ Nortriptyline_Cation_2->Silanol_Protonated No Interaction Silica_Surface_3 Silica Surface Analyte_3 Nortriptyline (Positively Charged) Silanol_Blocked Blocked Silanol (Si-O⁻ • TEA⁺) Good_Peak_2 Symmetrical Peak Silanol_Blocked->Good_Peak_2 Results in TEA TEA⁺ TEA->Silanol_Blocked Blocks Site Nortriptyline_Cation_3 Analyte-NH⁺ Nortriptyline_Cation_3->Silanol_Blocked Interaction Prevented

Figure 2. Chemical mechanism of peak tailing and mitigation strategies.

Data and Protocols

Table 1: Effect of Mobile Phase pH on Peak Shape
Mobile Phase pH RangeState of Silanol GroupsState of Nortriptyline (Basic Analyte)Resulting InteractionExpected Peak Shape
pH < 3 Mostly Protonated (Si-OH)Fully Protonated (Analyte-NH⁺)Minimal ionic interactionSymmetrical
pH 3 - 7 Partially to Fully Ionized (Si-O⁻)Fully Protonated (Analyte-NH⁺)Strong ionic interactionSevere Tailing
pH > 7 Fully Ionized (Si-O⁻)Partially to Fully Neutral (Analyte-N)Reduced ionic interaction, but may have other issuesVariable, potentially improved but pH > 7 can damage silica columns
Table 2: Common Mobile Phase Additives to Reduce Peak Tailing
AdditiveMechanism of ActionTypical ConcentrationConsiderations
Triethylamine (TEA) A basic amine that competes with the analyte for active silanol sites, effectively masking them.[3]0.05% - 0.2% (v/v) or 10-20 mMCan be difficult to wash off a column and may suppress MS signal if using LC-MS.[3]
Ammonium Formate / Acetate Acts as a buffer to control pH and the ammonium ion can provide a competing cation to reduce silanol interactions.[10]10 - 20 mMVolatile and compatible with LC-MS analysis. Helps ensure consistent ionization.
Trifluoroacetic Acid (TFA) Acts as an ion-pairing agent and maintains a low pH to suppress silanol ionization.0.05% - 0.1% (v/v)Excellent for peak shape but can cause significant and persistent ion suppression in MS.
Experimental Protocol: Mobile Phase Optimization

This protocol outlines the steps to optimize the mobile phase to mitigate peak tailing for this compound on a C18 column.

1. Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ultrapure Water

  • Formic Acid (or Phosphoric Acid for UV-only detection)

  • Ammonium Formate (for LC-MS) or Triethylamine (TEA) (for UV-only)

2. Initial Mobile Phase Preparation (Low pH):

  • Prepare Mobile Phase A (Aqueous): To 950 mL of ultrapure water, add formic acid to adjust the pH to 2.8. If using a buffer, dissolve the appropriate amount of ammonium formate (e.g., to make a 10 mM solution) before pH adjustment. Make up the final volume to 1 L.

  • Prepare Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile or Methanol.

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter.[13]

  • Degas both mobile phases by sonication or online degasser.

3. Chromatographic Conditions:

  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL (ensure this is not causing overload)

  • Temperature: 30 °C

  • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 10 minutes) to elute the compound.

4. Evaluation and Optimization:

  • Inject a standard of this compound and evaluate the peak shape. Calculate the USP tailing factor.

  • If tailing persists (Tf > 1.5):

    • Option A (UV Detection): Prepare a new aqueous mobile phase containing 0.1% TEA, and re-adjust the pH to 2.8. Re-equilibrate the column and inject the sample.

    • Option B (LC-MS): Increase the buffer concentration in the aqueous phase from 10 mM to 20 mM. Ensure the buffer is also present in the organic phase at a proportional level if required by the system.

  • Compare Results: Analyze the chromatograms from each condition to determine which mobile phase provides the most symmetrical peak without compromising retention or resolution. Choose the simplest mobile phase that meets the system suitability criteria.[1]

References

Troubleshooting low recovery of Nortriptyline N-Ethyl Carbamate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Nortriptyline N-Ethyl Carbamate during extraction procedures.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can stem from several factors during the extraction process. This guide provides a systematic approach to identify and resolve common issues.

Question: Why is the recovery of this compound lower than expected?

Answer: Low recovery can be attributed to several factors including suboptimal pH of the aqueous phase, inappropriate solvent selection, issues with the chosen extraction technique (Liquid-Liquid Extraction vs. Solid-Phase Extraction), and potential degradation of the analyte. The following sections provide a step-by-step guide to troubleshoot these potential issues.

pH Optimization

The charge state of an analyte can significantly impact its partitioning between aqueous and organic phases.

Is the pH of your aqueous sample optimized?

  • Rationale: While Nortriptyline is a basic compound, the N-Ethyl Carbamate derivative has a predicted pKa of -1.39, indicating it is a neutral compound across a wide pH range. Therefore, significant pH adjustments are unlikely to improve recovery by altering the charge state of the analyte itself. However, the pH can influence the stability of the carbamate group and the extraction of potential interfering compounds.

  • Recommendation: Maintain the pH of your sample in the neutral range (pH 6-8) to minimize the risk of acid- or base-catalyzed hydrolysis of the carbamate functional group.

Solvent Selection and Polarity

The choice of extraction solvent is critical for achieving high recovery.

Are you using the most appropriate extraction solvent?

  • Rationale: this compound is reported to be slightly soluble in chloroform, DMSO, and methanol. For liquid-liquid extraction (LLE), a water-immiscible solvent that provides good solubility for the analyte is required. For solid-phase extraction (SPE), the wash and elution solvents must be carefully selected based on the sorbent chemistry.

  • Troubleshooting Steps:

    • For LLE: If using a nonpolar solvent, consider switching to a more polar, water-immiscible solvent like dichloromethane or a mixture of solvents (e.g., ethyl acetate/hexane).

    • For SPE: Review the choice of wash and elution solvents. A common issue is using a wash solvent that is too strong, leading to premature elution of the analyte, or an elution solvent that is too weak, resulting in incomplete recovery from the cartridge.

Extraction Technique

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be used, but one may be more suitable for your sample matrix and analytical goals.

Have you considered optimizing your extraction technique?

  • Rationale: Studies on the parent compound, Nortriptyline, have shown that SPE can offer higher and more reproducible recoveries compared to LLE, especially from complex matrices like whole blood.[1] Mixed-mode SPE cartridges (combining reversed-phase and cation exchange) have proven effective for tricyclic antidepressants.[1]

  • Troubleshooting Steps:

    • If using LLE:

      • Emulsion Formation: Emulsions can trap the analyte and lead to low recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or filtering the emulsion through a bed of diatomaceous earth.

      • Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before collecting the organic phase.

    • If using SPE:

      • Channeling: Ensure the sorbent bed does not dry out between steps (unless specified in the protocol) to prevent channeling.

      • Flow Rate: Optimize the flow rate for sample loading, washing, and elution. A flow rate that is too fast can lead to incomplete interaction with the sorbent and poor recovery.

      • Sorbent Overload: Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.

Analyte Stability and Degradation

The stability of the N-Ethyl Carbamate functional group can be a concern.

Could your analyte be degrading during extraction?

  • Rationale: Carbamates can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Additionally, the use of certain solvents, such as ethanol-stabilized chloroform, in alkaline conditions has been reported to cause the formation of carbamate artifacts. Exposure to light and elevated temperatures can also contribute to the degradation of tricyclic compounds.

  • Troubleshooting Steps:

    • pH: As mentioned, maintain a neutral pH to minimize hydrolysis.

    • Temperature: Perform the extraction at room temperature or below to minimize thermal degradation.

    • Solvent Choice: Be cautious when using ethanol-stabilized chloroform, especially with alkaline samples. Consider using an alternative solvent if degradation is suspected.

    • Light Exposure: Protect the sample from direct light, especially if photodegradation is a known issue for similar compounds.

Summary of Quantitative Data for Nortriptyline Extraction

The following table summarizes recovery data for the parent compound, Nortriptyline, using different extraction methods, which can serve as a benchmark for optimizing the extraction of its N-Ethyl Carbamate derivative.

Extraction MethodMatrixSorbent/SolventRecovery (%)Reference
Solid-Phase ExtractionWhole BloodBond Elut Certify (mixed-mode)59-84[1]
Solid-Phase ExtractionWhole BloodChem Elut (diatomaceous earth)30-50[1]
Solid-Phase ExtractionSerumISOLUTE® HCX (strong cation exchange)High and reproducible (specific % not stated)[2]
Solid-Phase ExtractionSerumCyanopropyl cartridgesGood agreement with LLE (specific % not stated)[3]
Dispersive Liquid-Liquid MicroextractionWaterCarbon tetrachloride54.76–74.02[4]

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound
  • Sample Preparation: To 1 mL of aqueous sample, add an appropriate internal standard. Adjust the pH to 7.0 ± 0.5 with a suitable buffer (e.g., phosphate buffer).

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
  • Cartridge Selection: Choose a mixed-mode (e.g., reversed-phase and cation exchange) or a polar-modified silica (e.g., cyanopropyl) SPE cartridge.

  • Conditioning: Condition the cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water or buffer at the same pH as the sample.

  • Sample Loading: Load the pre-treated sample (pH adjusted to neutral) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak, aqueous-organic solvent mixture to remove interferences without eluting the analyte.

  • Elution: Elute the analyte with a stronger organic solvent or a solvent mixture with a modified pH.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Mandatory Visualizations

Troubleshooting_Low_Recovery cluster_pH pH Optimization cluster_solvent Solvent Selection cluster_technique Extraction Technique cluster_stability Analyte Stability start Low Recovery of This compound ph_check Is sample pH neutral (6-8)? start->ph_check ph_adjust Adjust pH to neutral range ph_check->ph_adjust No ph_ok pH is likely not the issue ph_check->ph_ok Yes solvent_check Is the extraction solvent appropriate? ph_adjust->solvent_check ph_ok->solvent_check solvent_change Consider alternative solvents (e.g., Dichloromethane, Ethyl Acetate) solvent_check->solvent_change No solvent_ok Solvent is likely appropriate solvent_check->solvent_ok Yes technique_check Are you using LLE or SPE? solvent_change->technique_check solvent_ok->technique_check lle_issues LLE: Check for emulsions, incomplete phase separation technique_check->lle_issues LLE spe_issues SPE: Check for channeling, flow rate, sorbent overload technique_check->spe_issues SPE consider_spe Consider switching from LLE to SPE for potentially higher recovery lle_issues->consider_spe stability_check Could the analyte be degrading? spe_issues->stability_check consider_spe->stability_check stability_actions Control temperature (room temp or below) Protect from light Avoid harsh pH conditions stability_check->stability_actions Yes stability_ok Degradation is unlikely stability_check->stability_ok No end Re-evaluate Recovery stability_actions->end stability_ok->end

Caption: Troubleshooting workflow for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and how does it affect extraction?

A1: The predicted pKa of this compound is approximately -1.39. This indicates that the molecule is neutral over a wide pH range. Unlike its parent compound Nortriptyline, which is basic, the N-Ethyl Carbamate derivative's solubility is not significantly influenced by pH changes aimed at altering its charge state. Therefore, pH optimization should focus on ensuring the stability of the compound rather than manipulating its ionization.

Q2: Can I use the same extraction method for this compound as I use for Nortriptyline?

A2: While methods for Nortriptyline provide a good starting point, they may not be optimal for its N-Ethyl Carbamate derivative. The addition of the N-Ethyl Carbamate group alters the polarity and chemical properties of the molecule. You may need to adjust the solvent polarity or the SPE sorbent chemistry to account for these differences. Always perform initial recovery experiments to validate the method for the specific analyte.

Q3: My recovery is still low after trying the troubleshooting steps. What else could be the problem?

A3: If you have addressed the common issues of pH, solvent, technique, and stability, consider the following:

  • Matrix Effects: Components in your sample matrix (e.g., lipids, proteins) could be interfering with the extraction or co-eluting with your analyte and causing ion suppression in mass spectrometry-based detection. A more rigorous sample cleanup or a change in chromatographic conditions may be necessary.

  • Standard Purity and Concentration: Verify the purity and concentration of your this compound standard.

  • Instrumental Issues: Ensure your analytical instrument is performing correctly and that the detection method is optimized for your analyte.

Q4: Are there any known stability issues with the N-Ethyl Carbamate group?

A4: Yes, carbamates can be susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to perform extractions in a neutral pH range. Additionally, be aware that using ethanol-stabilized chloroform as an extraction solvent from alkaline aqueous solutions can potentially lead to the formation of carbamate artifacts, which could affect accurate quantification.

References

Optimization of mass spectrometry parameters for Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the precise analysis of nortriptyline and its derivatives is paramount. This technical support center provides a comprehensive guide to optimizing mass spectrometry parameters for Nortriptyline N-Ethyl Carbamate, a known impurity and metabolite. This resource offers detailed troubleshooting, frequently asked questions, experimental protocols, and key data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the mass spectrometric analysis of this compound.

Q1: What is the expected precursor ion for this compound?

A1: this compound has a molecular formula of C₂₂H₂₅NO₂ and a monoisotopic mass of approximately 335.19 g/mol .[1] In positive electrospray ionization (ESI+) mode, the expected precursor ion is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 336.2.

Q2: I am observing a very low signal intensity for my analyte. What are the possible causes and solutions?

A2: Low signal intensity can stem from several factors:

  • Suboptimal Ionization Source Parameters: Ensure the ESI source parameters are optimized. This includes the capillary voltage, desolvation gas flow and temperature, and nebulizer pressure. Start with general parameters for small molecules and fine-tune them by infusing a standard solution of your analyte.

  • Incorrect Precursor Ion Selection: Verify that you are monitoring the correct m/z for the [M+H]⁺ ion (approximately 336.2).

  • Inefficient Fragmentation: The collision energy may not be optimal for generating product ions. Perform a collision energy optimization experiment as detailed in the experimental protocols section.

  • Sample Degradation: Nortriptyline and its derivatives can be susceptible to degradation. Ensure proper sample handling and storage. Use fresh solutions whenever possible.

  • Matrix Effects: If analyzing complex matrices like plasma, ion suppression can significantly reduce signal intensity. Implement appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

Q3: I am seeing high background noise in my chromatogram. How can I reduce it?

A3: High background noise can obscure your analyte peak and affect quantification. Consider the following:

  • Mobile Phase Contamination: Use high-purity solvents (LC-MS grade) and additives. Contaminants in the mobile phase are a common source of background noise.

  • Dirty Ion Source: A contaminated ion source can lead to high background. Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components.

  • Improper Sample Preparation: Insufficiently clean samples can introduce non-volatile salts and other contaminants into the system. Optimize your sample cleanup procedure.

  • Leak in the System: Check for leaks in your LC system, as this can introduce air and other contaminants.

Q4: What are the expected fragmentation patterns for this compound?

A4: While specific experimental data is limited, based on the structure, the fragmentation of the [M+H]⁺ ion of this compound is expected to involve several key pathways:

  • Loss of the Ethyl Carbamate Moiety: Cleavage of the bond between the nitrogen and the carbonyl group of the carbamate can lead to the formation of a significant product ion.

  • Fragmentation of the Tricyclic Core: The nortriptyline structure itself can undergo characteristic fragmentation, often involving rearrangements and cleavages of the seven-membered ring.

  • Neutral Loss of Ethylene: A common fragmentation pathway for ethyl esters and carbamates is the neutral loss of ethylene (C₂H₄, 28 Da).

Based on these principles, potential product ions can be predicted and then confirmed experimentally through product ion scans.

Optimized Mass Spectrometry Parameters (Predicted)

The following table summarizes the predicted multiple reaction monitoring (MRM) parameters for the analysis of this compound. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.

ParameterValue
Parent Ion (Precursor, m/z) 336.2
Product Ion 1 (Qualifier, m/z) Predicted based on fragmentation
Product Ion 2 (Quantifier, m/z) Predicted based on fragmentation
Collision Energy (CE) for Product Ion 1 (eV) To be determined experimentally
Collision Energy (CE) for Product Ion 2 (eV) To be determined experimentally
Cone Voltage (V) To be determined experimentally
Ionization Mode ESI Positive

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

Objective: To determine the optimal precursor ion, product ions, collision energies, and cone voltage for the analysis of this compound.

Methodology:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Full Scan (MS1) Analysis: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the precursor ion ([M+H]⁺ at ~336.2). Optimize the cone voltage to maximize the intensity of this ion.

  • Product Ion Scan (MS2) Analysis: Select the precursor ion (m/z 336.2) and perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV). Identify the most abundant and stable product ions.

  • MRM Optimization:

    • Select two or three of the most intense product ions for MRM analysis.

    • For each product ion, perform a collision energy optimization by acquiring data at a range of CE values and plotting the resulting peak intensities. The optimal CE is the value that produces the highest signal.

    • Similarly, optimize the cone voltage for the precursor ion to maximize the signal in MRM mode.

Protocol 2: Sample Preparation from Plasma (for Bioanalysis)

Objective: To extract this compound from a plasma matrix for LC-MS/MS analysis.

Methodology (using Solid-Phase Extraction - SPE):

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol). Vortex for 30 seconds and centrifuge at high speed for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol followed by equilibration with an appropriate buffer (e.g., phosphate buffer, pH 6).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences, followed by a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.

  • Elution: Elute the analyte with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Optimization cluster_analysis Data Analysis Standard Prepare Standard Solution Infusion Direct Infusion Standard->Infusion Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE SPE->Infusion MS1 Full Scan (MS1) Infusion->MS1 MS2 Product Ion Scan (MS2) MS1->MS2 MRM MRM Optimization MS2->MRM Quantification Quantification MRM->Quantification

Caption: Experimental workflow for MS parameter optimization.

logical_troubleshooting cluster_issue Problem cluster_cause Potential Cause cluster_solution Solution LowSignal Low Signal SubOptParams Suboptimal MS Parameters LowSignal->SubOptParams MatrixEffects Matrix Effects LowSignal->MatrixEffects HighNoise High Noise Contamination System/Solvent Contamination HighNoise->Contamination DirtySource Dirty Ion Source HighNoise->DirtySource OptimizeMS Optimize Parameters SubOptParams->OptimizeMS ImproveSamplePrep Improve Sample Prep MatrixEffects->ImproveSamplePrep UseHighPurity Use High-Purity Solvents Contamination->UseHighPurity CleanSource Clean Ion Source DirtySource->CleanSource

Caption: Troubleshooting logic for common MS issues.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an Analytical Method for Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical method is a critical process in drug development and quality control, ensuring that the method is suitable for its intended purpose. This guide provides a comprehensive overview of the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Nortriptyline N-Ethyl Carbamate. It includes a comparison with alternative analytical techniques, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount. While several methods can be employed for the analysis of tricyclic antidepressant derivatives, they differ in terms of their sensitivity, specificity, and operational complexity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tricyclic antidepressants and their metabolites.[1][2] Alternative methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3][4]

Table 1: Comparison of Analytical Techniques for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.HPLC separation coupled with mass spectrometric detection.
Typical Sensitivity ng/mL range.[5]pg/mL to ng/mL range.fg/mL to pg/mL range.
Specificity Good, can be enhanced with diode-array detection.High, provides structural information.Very high, excellent for complex matrices.
Sample Throughput HighModerateModerate to High
Instrumentation Cost ModerateHighVery High
Advantages Robust, reliable, and widely available.[2]High sensitivity and specificity.Unmatched sensitivity and specificity.
Disadvantages May have lower sensitivity than MS-based methods.Requires derivatization for non-volatile compounds.High cost and complexity.

Proposed HPLC Method and Validation Parameters

An HPLC method is proposed for the routine quality control of this compound. The validation of this method is based on the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7][8]

Table 2: Summary of Validation Parameters for the Proposed HPLC Method

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[6]
Linearity Correlation coefficient (r²) ≥ 0.999.[9]
Range 80% to 120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0%.[10]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.[6]
Intermediate Precision RSD ≤ 2.0% for results from different analysts, on different days, and with different equipment.[11]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters. RSD of results should be ≤ 2.0%.

Experimental Protocols

Detailed methodologies for the proposed HPLC method and its validation are provided below.

Proposed HPLC Method for this compound
  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10][12]

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 7.5) in a 70:30 v/v ratio.[10][12]

  • Flow Rate: 1.0 mL/min.[10][12]

  • Detection Wavelength: 220 nm.[10][12]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: 45°C.[10][12]

Validation Protocol
  • Specificity: Forced degradation studies will be performed by exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions.[13] The degraded samples will be analyzed to ensure that the degradation product peaks are well-resolved from the main peak of this compound.

  • Linearity: A series of at least five concentrations of this compound reference standard, ranging from 50% to 150% of the target concentration, will be prepared and injected. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) will be determined.[10][12]

  • Accuracy: The accuracy of the method will be assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.[10]

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) of the peak areas will be calculated.[11]

    • Intermediate Precision: The analysis will be repeated by a different analyst on a different day using a different instrument. The RSD between the two sets of results will be calculated.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio of the analyte peak. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method will be evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the system suitability parameters will be monitored.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows involved in analytical method validation.

G Figure 1: Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (Recovery Studies) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I J Method Implementation I->J

Caption: Workflow for analytical method validation.

G Figure 2: Decision Tree for Method Selection A Analyte Properties (Volatility, Polarity, etc.) B Is the analyte volatile and thermally stable? A->B C Consider GC or GC-MS B->C Yes D Is high sensitivity required? B->D No G Final Method Selection C->G E Consider LC-MS/MS D->E Yes F Consider HPLC with UV/DAD detection D->F No E->G F->G

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Nortriptyline Impurities: Focus on Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nortriptyline N-Ethyl Carbamate against other known impurities of the tricyclic antidepressant, nortriptyline. The information presented herein is supported by available experimental data to aid in research, drug development, and quality control processes.

Introduction to Nortriptyline and Its Impurities

Nortriptyline is a second-generation tricyclic antidepressant used in the treatment of major depressive disorder and neuropathic pain.[1] As with any pharmaceutical compound, the manufacturing process and storage can lead to the formation of impurities that may affect the drug's efficacy and safety.[2] Regulatory bodies require rigorous characterization and control of these impurities.[2] This guide focuses on this compound (also known as Nortriptyline EP Impurity G) and provides a comparative overview with other significant impurities such as 10-hydroxynortriptyline and N-nitroso nortriptyline.

Chemical and Physical Properties

A fundamental step in impurity profiling is the characterization of the chemical and physical properties of each impurity. The table below summarizes key properties of this compound and other selected impurities.

PropertyThis compound10-HydroxynortriptylineN-Nitroso NortriptylineNortriptyline (API)
Synonyms Nortriptyline EP Impurity G, Ethyl [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylcarbamate-N-nitroso-desmethyl-amitriptylineAmitriptyline EP Impurity C
CAS Number 16234-88-174853-74-0 (trans-isomer)55855-42-072-69-5
Molecular Formula C₂₂H₂₅NO₂C₁₉H₂₁NOC₁₉H₂₀N₂OC₁₉H₂₁N
Molecular Weight ( g/mol ) 335.44279.38292.38263.38

Comparative Performance Data

The performance of a drug substance can be significantly impacted by the presence of impurities. This section compares this compound with other impurities based on available data on pharmacological activity and toxicity.

Pharmacological Activity

Nortriptyline's primary mechanism of action is the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake.[3] The pharmacological activity of its impurities can vary significantly.

Impurity/MetabolitePharmacological ActivityReference
10-Hydroxynortriptyline Active metabolite. Potent inhibitor of noradrenaline uptake, comparable to amitriptyline. Less anticholinergic than nortriptyline.[4]
This compound Limited direct data available. Studies on other carbamate derivatives suggest potential for antidepressant-like activity.[3][3]
N-Nitroso Nortriptyline Primarily a safety concern due to potential mutagenicity.[5]
Toxicity Profile

The toxicity of impurities is a critical factor in drug safety assessment.

Impurity/MetaboliteToxicity ProfileReference
(E)-10-Hydroxynortriptyline Less cardiotoxic than nortriptyline, causing fewer arrhythmias in animal studies.[1][6]
(Z)-10-Hydroxynortriptyline Showed significant cardiotoxicity, including marked bradycardia and decrements in blood pressure and cardiac output, comparable to nortriptyline.[1][6]
This compound No direct comparative toxicity data found. General studies on ethyl carbamate suggest potential for toxicity.[7]
N-Nitroso Nortriptyline Classified as a potential mutagen. Regulatory bodies have set strict limits on its presence in pharmaceutical products.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines protocols for key experiments relevant to the analysis of nortriptyline and its impurities.

Stability Indicating HPLC Method for Impurity Profiling

This method is designed to separate nortriptyline from its potential degradation products and impurities.

Chromatographic Conditions:

  • Column: Inertsil C18, 250mm x 4.6mm, 5µm

  • Mobile Phase: 70% Methanol and 30% Phosphate Buffer (pH 7.5)

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 220 nm

  • Column Temperature: 45°C

Procedure:

  • Standard Preparation: Prepare a standard solution of Nortriptyline HCl in the mobile phase.

  • Sample Preparation: Dissolve the nortriptyline drug substance or product in the mobile phase to a known concentration.

  • Forced Degradation Studies:

    • Acid Degradation: Reflux the drug solution with 1N HCl at 80°C for 3 hours.[8]

    • Base Degradation: Reflux the drug solution with 1N NaOH at 80°C for 3 hours.[8]

    • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 48 hours.[8]

    • Thermal Degradation: Expose the solid drug to heat (e.g., 105°C for 4 hours).

    • Photolytic Degradation: Expose the drug solution to direct sunlight for 24 hours.

  • Analysis: Inject the standard, sample, and degraded solutions into the HPLC system and record the chromatograms. The method should be able to separate the main nortriptyline peak from any impurity or degradation product peaks.

LC-MS/MS Method for N-Nitroso Nortriptyline Quantification

This highly sensitive method is suitable for detecting trace levels of N-nitroso nortriptyline.[5]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC

  • Column: Acquity HSS T3 (100 x 2.1mm, 1.8µm)

  • Ionization: Atomic Pressure Chemical Ionization (APCI) in positive polarity mode.

  • Mobile Phase: Gradient elution with a suitable combination of aqueous and organic phases (e.g., water with formic acid and acetonitrile).

Procedure:

  • Standard Preparation: Prepare a stock solution of N-Nitroso nortriptyline impurity standard (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards over the desired concentration range (e.g., 0.0159 to 0.0797 ppm).[5]

  • Sample Preparation: Weigh and dissolve a precise amount of the nortriptyline API in a suitable diluent.[5]

  • Analysis: Inject the calibration standards and the sample solution into the LC-MS/MS system. The method should demonstrate good linearity, with a correlation coefficient > 0.999. The Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-nitroso nortriptyline have been reported to be as low as 0.005 ppm and 0.0159 ppm, respectively.[5]

Visualizations

Nortriptyline Metabolism and Impurity Formation Pathway

The following diagram illustrates the metabolic pathway of nortriptyline and the formation of key impurities.

Nortriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline (API) Amitriptyline->Nortriptyline Demethylation (CYP2C19) N_Ethyl_Carbamate Nortriptyline N-Ethyl Carbamate Nortriptyline->N_Ethyl_Carbamate Synthetic Impurity Hydroxy_NT 10-Hydroxynortriptyline (E and Z isomers) Nortriptyline->Hydroxy_NT Hydroxylation (CYP2D6) Nitroso_NT N-Nitroso Nortriptyline Nortriptyline->Nitroso_NT Nitrosation Degradation Degradation Products Nortriptyline->Degradation Stress Conditions (Acid, Base, Oxidation, etc.)

Caption: Metabolic and degradation pathways of nortriptyline.

Experimental Workflow for Impurity Analysis

This diagram outlines the general workflow for the analysis of nortriptyline impurities.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Nortriptyline API or Drug Product HPLC HPLC-UV Sample->HPLC LCMS LC-MS/MS Sample->LCMS Standard Impurity Reference Standards Standard->HPLC Standard->LCMS Quantification Quantification of Impurities HPLC->Quantification LCMS->Quantification Characterization Structural Characterization LCMS->Characterization

Caption: General workflow for nortriptyline impurity analysis.

References

A Comparative Analysis of the Biological Activities of Nortriptyline and Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the tricyclic antidepressant nortriptyline and its related compound, nortriptyline N-ethyl carbamate. The information presented is intended to inform research and drug development efforts by providing a clear, data-driven overview of these molecules.

Executive Summary

Nortriptyline is a well-characterized tricyclic antidepressant with a multi-faceted biological profile, primarily acting as a norepinephrine and serotonin reuptake inhibitor. It also exhibits antagonist activity at several other receptors, contributing to both its therapeutic effects and side-effect profile. In contrast, this compound is documented in scientific literature primarily as a synthetic impurity of nortriptyline hydrochloride. Crucially, there is a significant lack of publicly available data on the biological activity of this compound. This guide will therefore focus on the established pharmacology of nortriptyline while highlighting the current data gap for its N-ethyl carbamate derivative, a critical consideration for researchers working with nortriptyline formulations.

Comparative Biological Activity

A direct comparison of the biological activities is limited by the absence of pharmacological data for this compound. The following table summarizes the known activity of nortriptyline.

TargetNortriptyline Activity (Ki in nM)This compound Activity
Norepinephrine Transporter (NET)10No data available
Serotonin Transporter (SERT)40No data available
Histamine H1 Receptor1.3No data available
Muscarinic M1 Receptor16No data available
Alpha-1A Adrenergic Receptor26No data available
Alpha-1B Adrenergic Receptor40No data available
Alpha-1D Adrenergic Receptor30No data available
Serotonin 5-HT2A Receptor2.6No data available
Serotonin 5-HT2C Receptor11No data available

Data Interpretation: The lower the Ki value, the higher the binding affinity of the compound to the target. Nortriptyline shows high affinity for the histamine H1 and serotonin 5-HT2A receptors, in addition to its primary targets, the norepinephrine and serotonin transporters.

Mechanism of Action of Nortriptyline

Nortriptyline's primary antidepressant effect is attributed to its inhibition of the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.

Beyond this primary mechanism, nortriptyline's antagonist activity at various receptors contributes to its overall pharmacological profile:

  • Antihistaminic Effects: Potent antagonism at the histamine H1 receptor is associated with the sedative effects of nortriptyline.

  • Anticholinergic Effects: Blockade of muscarinic acetylcholine receptors (M1) can lead to side effects such as dry mouth, blurred vision, and constipation.

  • Cardiovascular Effects: Antagonism of alpha-1 adrenergic receptors can cause orthostatic hypotension.

Recent research has also indicated that nortriptyline may exert neurotrophic effects through the activation of the Tropomyosin receptor kinase (Trk)/Mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in neuronal survival and plasticity.[2]

Nortriptyline_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT Nortriptyline NET Norepinephrine Transporter (NET) NT->NET Inhibits SERT Serotonin Transporter (SERT) NT->SERT Inhibits Trk_Receptor Trk Receptor NT->Trk_Receptor Activates NE Norepinephrine Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R SER Serotonin SER->Postsynaptic_R MAPK_Pathway MAPK/ERK Pathway Trk_Receptor->MAPK_Pathway Activates Neuronal_Survival Neuronal Survival & Plasticity MAPK_Pathway->Neuronal_Survival Promotes

Caption: Nortriptyline's primary mechanism and neurotrophic signaling pathway.

Experimental Protocols

The biological activity of nortriptyline has been characterized using a variety of standard in vitro assays.

Neurotransmitter Reuptake Assay

Objective: To determine the inhibitory potency of a compound on the reuptake of neurotransmitters like norepinephrine and serotonin into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Preparation of Synaptosomes or Transfected Cells: Brain tissue is homogenized to prepare synaptosomes, or cell lines stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured.

  • Incubation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) is incubated with the synaptosomes or cells in the presence of varying concentrations of the test compound (nortriptyline).

  • Termination of Reuptake: The reuptake process is stopped by rapid filtration, separating the cells/synaptosomes from the incubation medium.

  • Quantification: The amount of radioactivity taken up by the cells/synaptosomes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radiolabeled neurotransmitter uptake (IC50) is calculated.

Radioligand Receptor Binding Assay

Objective: To determine the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes from tissues or cell lines expressing the target receptor (e.g., histamine H1, muscarinic M1) are prepared.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radioligand known to bind specifically to the target receptor and varying concentrations of the test compound.

  • Equilibrium: The incubation is allowed to proceed to equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The IC50 value is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[3]

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare Cell Membranes (Expressing Target Receptor) D Incubate Membranes, Radioligand, & Test Compound A->D B Prepare Radioligand (Specific for Target) B->D C Prepare Test Compound (e.g., Nortriptyline) C->D E Rapid Filtration to Separate Bound from Free Ligand D->E F Quantify Radioactivity of Bound Ligand E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff Equation G->H

Caption: A typical workflow for a radioligand receptor binding assay.

Conclusion

Nortriptyline is a pharmacologically active compound with a well-defined profile of biological activities, which has been extensively characterized through established in vitro and in vivo experimental protocols. Its primary mechanism of action as a dual norepinephrine and serotonin reuptake inhibitor, coupled with its antagonist effects at several other key receptors, underpins its therapeutic use and known side effects.

In stark contrast, this compound remains uncharacterized in the public domain, with its identity limited to that of a process impurity in the synthesis of nortriptyline. For researchers and professionals in drug development, this highlights the critical importance of impurity profiling and the need to consider the potential, yet unknown, biological activities of such related substances. Any future research on this compound would first need to establish its basic pharmacological profile using the types of experimental protocols outlined in this guide. Until such data becomes available, its biological activity relative to nortriptyline cannot be determined.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of Nortriptyline N-Ethyl Carbamate, a known impurity in the synthesis of Nortriptyline Hydrochloride, with its parent compound, Nortriptyline, and its major active metabolite, 10-hydroxynortriptyline. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available physicochemical and spectroscopic data.

Data Presentation: Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound, Nortriptyline, and 10-hydroxynortriptyline is presented below. This table facilitates a direct comparison of their fundamental characteristics.

PropertyThis compoundNortriptyline10-hydroxynortriptyline
Chemical Formula C₂₂H₂₅NO₂[1][2]C₁₉H₂₁N[3]C₁₉H₂₁NO[4]
Molecular Weight 335.44 g/mol [2]263.38 g/mol [3]279.38 g/mol [4]
UV λmax Not available239 nm in distilled water[5]Not available
Mass Spectrum (m/z) Predicted [M+H]⁺: 336.19582[6]Intense peaks at 44, 58, 202, 263[3][7]Not available

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these compounds are provided below.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of aromatic compounds like nortriptyline.

Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is typically used.

Sample Preparation:

  • Accurately weigh and dissolve the reference standard or sample in a suitable solvent, such as methanol or distilled water, to prepare a stock solution of known concentration (e.g., 100 µg/mL).[8]

  • Perform serial dilutions of the stock solution to prepare working standards of various concentrations.[8]

Analysis:

  • Record the UV spectrum of the sample solution between 200-400 nm.[9]

  • Determine the wavelength of maximum absorbance (λmax). For Nortriptyline Hydrochloride, the λmax is observed at 239 nm.[5][8]

  • Construct a calibration curve by plotting the absorbance of the working standards against their respective concentrations.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of nortriptyline and its related compounds in pharmaceutical formulations and biological fluids.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is employed.

Chromatographic Conditions (Example Method):

  • Column: Inertsil ODS C18 (250 x 4.6mm, 5 µm)[8]

  • Mobile Phase: A mixture of 0.56 %w/v sodium hexane sulphonic acid in water and acetonitrile (50:50 v/v), with the pH adjusted to 4.5 with glacial acetic acid.[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 210 nm[8]

  • Injection Volume: 20 µL[8]

Sample Preparation:

  • Prepare a standard stock solution by dissolving a known amount of the reference standard in the mobile phase or a suitable solvent.

  • For formulated products, accurately weigh and powder a representative sample, then extract the active ingredient with a suitable solvent and dilute to a known concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of compounds, as well as for structural elucidation through fragmentation analysis.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used for analysis.

Sample Introduction: The sample can be introduced directly via a probe or as the eluent from a chromatographic system.

Ionization: Various ionization techniques can be employed, with Electron Ionization (EI) being common for GC-MS and Electrospray Ionization (ESI) for LC-MS.

Analysis:

  • The instrument separates ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • The molecular ion peak provides the molecular weight of the compound. For nortriptyline, the molecular weight is 263.38 g/mol , and its mass spectrum shows intense peaks at m/z 44, 58, 202, and 263.[3][7]

Metabolic Pathway of Nortriptyline

Nortriptyline is an active metabolite of amitriptyline and is further metabolized in the body, primarily through hydroxylation. The following diagram illustrates this key metabolic step.

Nortriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline N-demethylation Metabolite 10-hydroxynortriptyline Nortriptyline->Metabolite Hydroxylation

Caption: Metabolic conversion of Amitriptyline to Nortriptyline and then to 10-hydroxynortriptyline.

Conclusion

This guide provides a comparative overview of the spectroscopic and physicochemical properties of this compound, Nortriptyline, and 10-hydroxynortriptyline. While comprehensive experimental spectroscopic data for this compound remains elusive in publicly accessible literature, the provided information on its related compounds and the detailed experimental protocols for key analytical techniques offer a valuable resource for researchers in the field of pharmaceutical analysis and drug development. The presented data and methodologies can aid in the identification, quantification, and characterization of these compounds, contributing to the quality control and safety assessment of nortriptyline-related pharmaceutical products.

References

Inter-Laboratory Comparison of Analytical Methods for Nortriptyline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the validation and comparison of analytical methods for the quantification of nortriptyline.

Comparative Analysis of Analytical Methods

The quantification of nortriptyline in biological samples, primarily plasma and serum, is crucial for therapeutic drug monitoring and pharmacokinetic studies. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The following table summarizes the performance characteristics of these methods as reported in different studies.

Analytical MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Precision (% CV)Accuracy (%)Reference
LC-MS/MSHuman Plasma0.20.2 - 40< 7.1 (< 16 at LLOQ)92 - 114[1]
HPLC with Fluorescence DetectionRat Plasma105 - 5000< 8Not Specified[2]
LC-MS/MSRat Plasma5.05.0 - 200.0Not SpecifiedNot Specified[3]
LC-MS/MSHuman Serum0.50.5 - 400Not SpecifiedNot Specified[4]
Gas Chromatography (GC) with Nitrogen DetectorHuman Plasma5Not SpecifiedWithin-day: 4.3, Day-to-day: 3.4Not Specified[5]

LLOQ: Lower Limit of Quantification; % CV: Percent Coefficient of Variation

Detailed Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for nortriptyline quantification.

1. LC-MS/MS Method for Nortriptyline and its Metabolites in Human Plasma[1]

  • Sample Preparation: Protein precipitation is performed on plasma samples.

  • Chromatographic Separation:

    • Column: C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile.

    • Run Time: 6 minutes.

  • Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Tandem Mass Spectrometry (MS/MS).

  • Internal Standard: Not explicitly mentioned in the abstract, but typically a deuterated analog of the analyte is used (e.g., deuterated nortriptyline).[4]

2. HPLC Method with Fluorescence Detection for Nortriptyline in Rat Plasma[2]

  • Sample Preparation:

    • 100 µL of plasma is deproteinized.

    • Derivatization is performed in a single step with 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl). The reaction occurs at room temperature over 20 minutes.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic mobile phase (details not specified).

  • Detection: Fluorescence detection.

  • Injection Volume: 50 µL.

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process for ensuring reliable quantification of analytes like nortriptyline in inter-laboratory settings.

Bioanalytical Method Validation Workflow start Method Development pre_validation Pre-Validation (Specificity, Linearity, LLOQ) start->pre_validation Initial Optimization full_validation Full Validation (Accuracy, Precision, Recovery, Matrix Effect, Stability) pre_validation->full_validation Successful Pre-Validation inter_lab Inter-Laboratory Cross-Validation full_validation->inter_lab Method Established end Validated Method inter_lab->end Reproducibility Confirmed

References

Unraveling the Pharmaceutical Profile: A Comparative Look at Nortriptyline Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment of Nortriptyline N-Ethyl Carbamate

An extensive review of scientific literature and chemical databases reveals that this compound is primarily documented as a synthetic impurity of Nortriptyline Hydrochloride, a well-established tricyclic antidepressant. Currently, there is no available evidence to suggest that this compound is utilized as an active pharmaceutical ingredient (API) in any therapeutic drug formulation. Consequently, a comparative analysis of different drug formulations for this specific carbamate derivative is not feasible due to the absence of such products.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide an illustrative comparative analysis of the established oral formulations of the parent compound, Nortriptyline. This analysis will serve as a practical example of the methodologies and data presentation pertinent to the evaluation of different drug delivery systems for a given API.

Illustrative Comparative Analysis: Nortriptyline Oral Formulations

Nortriptyline is commercially available in two primary oral dosage forms: capsules and an oral solution. While direct head-to-head bioequivalence studies comparing these two formulations are not extensively published, a wealth of pharmacokinetic data from various clinical trials allows for a comprehensive understanding of the drug's behavior following oral administration.

Data Presentation: Pharmacokinetic Profile of Oral Nortriptyline

The following table summarizes the key pharmacokinetic parameters of nortriptyline after oral administration. These values are representative of both the capsule and oral solution forms, as both are immediate-release formulations designed for rapid absorption.

Pharmacokinetic ParameterValueSource
Bioavailability (F) 45% - 85%[1][2]
Time to Peak Plasma Concentration (Tmax) 7 - 8.5 hours[3]
Protein Binding ~93%[1]
Metabolism Hepatic (primarily via CYP2D6)[1][3]
Elimination Half-life (t½) 18 - 28 hours
Excretion Primarily renal[3]

Note: The wide range in bioavailability is attributed to significant first-pass metabolism in the liver, which can vary considerably among individuals.

Experimental Protocols

To provide a framework for the type of study required to compare two different oral formulations, a detailed methodology for a standard bioequivalence study is outlined below.

Objective: To compare the rate and extent of absorption of nortriptyline from a test formulation (e.g., capsule) and a reference formulation (e.g., oral solution) in healthy adult subjects under fasting conditions.

Study Design:

  • Type: Single-dose, randomized, two-period, two-sequence, crossover study.

  • Subjects: A statistically appropriate number of healthy male and non-pregnant, non-lactating female volunteers.

  • Washout Period: A sufficient duration to ensure complete elimination of the drug from the previous period, typically at least five times the drug's elimination half-life.

Procedure:

  • Inclusion/Exclusion Criteria: Subjects are screened for eligibility based on predefined health criteria.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

  • Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, and 72 hours post-dose).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: The concentration of nortriptyline and its major active metabolite (10-hydroxynortriptyline) in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject:

    • Area Under the plasma concentration-time Curve from time zero to the last measurable concentration (AUC0-t).

    • Area Under the plasma concentration-time Curve extrapolated to infinity (AUC0-inf).

    • Peak Plasma Concentration (Cmax).

    • Time to Peak Plasma Concentration (Tmax).

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of AUC0-t, AUC0-inf, and Cmax are calculated. Bioequivalence is concluded if the 90% confidence intervals fall within the predetermined range of 80.00% to 125.00%.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of nortriptyline and a typical workflow for a comparative bioavailability study.

Nortriptyline_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Terminal Nortriptyline Nortriptyline NET Norepinephrine Transporter (NET) Nortriptyline->NET Blocks SERT Serotonin Transporter (SERT) Nortriptyline->SERT Blocks (to a lesser extent) Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of NE & 5-HT Synaptic_Cleft->NET Reuptake of NE Synaptic_Cleft->SERT Reuptake of 5-HT Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Increased binding of NE & 5-HT Postsynaptic_Neuron Postsynaptic Neuron NE Norepinephrine (NE) SER Serotonin (5-HT) Therapeutic_Effect Therapeutic Effect (Antidepressant) Receptors->Therapeutic_Effect Leads to

Caption: Mechanism of action of Nortriptyline.

Bioequivalence_Study_Workflow Start Study Start Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Formulation A or B Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Bioanalytical Assay (HPLC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Formulation B or A (Crossover) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis End Bioequivalence Determination Stat_Analysis->End

Caption: Workflow for a two-formulation bioequivalence study.

References

Genotoxicity Assessment: A Comparative Analysis of Nortriptyline and its Derivative, Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available genotoxicity data for the tricyclic antidepressant Nortriptyline and its N-Ethyl Carbamate derivative. The assessment is based on established in vitro and in vivo genotoxicity assays. Due to the limited direct experimental data on Nortriptyline N-Ethyl Carbamate, this comparison includes data on related carbamate compounds to infer potential genotoxic risk, highlighting the need for further specific testing.

Executive Summary

Current evidence suggests that the parent drug, Nortriptyline, has a low potential for genotoxicity based on available data. A key study utilizing the somatic mutation and recombination test (SMART) in Drosophila melanogaster found Nortriptyline to be non-genotoxic.

In contrast, there is a notable absence of direct genotoxicity data for this compound in publicly accessible literature. However, the genotoxicity profile of ethyl carbamate and other carbamate compounds raises concerns. Studies on ethyl carbamate indicate that it can be mutagenic, particularly after metabolic activation, suggesting that the carbamate functional group is of toxicological interest. Therefore, this compound warrants further investigation to definitively characterize its genotoxic potential.

Quantitative Data Summary

The following table summarizes the available genotoxicity findings for Nortriptyline. A corresponding data set for this compound is not available from the searched literature.

Compound Assay Test System Concentration/Dose Metabolic Activation (S9) Result Citation
Nortriptyline Somatic Mutation and Recombination Test (SMART)Drosophila melanogasterUp to 100 mMNot Applicable (in vivo)Negative[1]

Note: The absence of data for this compound underscores a significant data gap in its safety profile. The genotoxicity of carbamate compounds, as a class, has been documented, with some members showing positive results in assays such as the Ames test and micronucleus assay, often dependent on metabolic activation.[2][3] Ethyl carbamate, for instance, is a known carcinogen and its genotoxicity is linked to its metabolic conversion to reactive intermediates.[2][4]

Experimental Protocols

Detailed methodologies for standard genotoxicity assays are provided below. These protocols represent the standard procedures for the Ames test, in vitro micronucleus assay, and the alkaline comet assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6][7][8]

a. Test Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.

b. Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer such as Aroclor 1254 or phenobarbital/β-naphthoflavone.[5]

c. Procedure:

  • Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations are prepared.

  • Incubation: The test compound, the bacterial culture, and either the S9 mix or a buffer are combined in a test tube.

  • Plating: Molten top agar is added to the mixture, which is then poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[5]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[9][10][11][12][13]

a. Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO (Chinese Hamster Ovary), V79 (Chinese Hamster Lung), or TK6 (human lymphoblastoid) cells.[9]

b. Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9).[9]

c. Procedure:

  • Cell Culture: Cells are cultured to an appropriate density.

  • Treatment: Cells are exposed to a range of concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block (optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division during or after treatment.[10][11]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange).

  • Scoring: The frequency of micronucleated cells is determined by scoring a minimum of 2000 cells per concentration. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[10]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16][17][18]

a. Cell Types: A wide variety of eukaryotic cells can be used.

b. Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the chosen tissue or cell culture.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).[16][17]

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[16]

  • Electrophoresis: The DNA is subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail".[16][17]

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software. An increase in these parameters indicates DNA damage.[15]

Visualizations

The following diagrams illustrate the workflows of the key genotoxicity assays described above.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strain Bacterial Strain Culture (e.g., S. typhimurium his-) mix Mix: Bacteria + Compound + S9 Mix (or Buffer) strain->mix compound Test Compound Preparation (in solvent) compound->mix s9_prep S9 Mix Preparation (for metabolic activation) s9_prep->mix plate Add Top Agar and Pour onto Minimal Glucose Plate mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count result Assess Mutagenicity count->result

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis culture Mammalian Cell Culture (e.g., CHO, TK6) treatment Treat with Test Compound (± S9 activation) culture->treatment cyto_b Add Cytochalasin B (Cytokinesis Block) treatment->cyto_b harvest Harvest Cells cyto_b->harvest stain Fix and Stain Cells harvest->stain score Microscopic Scoring (Frequency of Micronucleated Cells) stain->score result Determine Genotoxicity score->result

Caption: Workflow of the In Vitro Micronucleus Assay.

Comet_Assay_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis cells Single Cell Suspension embed Embed Cells in Agarose on a Microscope Slide cells->embed lyse Cell Lysis embed->lyse unwind Alkaline DNA Unwinding lyse->unwind electro Electrophoresis unwind->electro stain Neutralize and Stain DNA electro->stain visualize Visualize with Fluorescence Microscopy stain->visualize analyze Image Analysis of Comets visualize->analyze result Quantify DNA Damage analyze->result

Caption: Workflow of the Alkaline Comet Assay.

References

Benchmarking Nortriptyline N-Ethyl Carbamate reference standards from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a framework for the comparative evaluation of Nortriptyline N-Ethyl Carbamate reference standards from various suppliers. By implementing the outlined experimental protocols, researchers can objectively assess the purity, identity, and overall quality of these critical materials.

This compound is recognized as an impurity in the synthesis of Nortriptyline Hydrochloride, a tricyclic antidepressant.[1] As with any reference standard, its accuracy directly impacts the validation of analytical methods and the quality control of pharmaceutical preparations.[2][3] This guide details a comprehensive approach to benchmarking these standards, ensuring confidence in their use for research and development.

Comparative Analysis of Key Quality Attributes

A thorough comparison of reference standards should focus on several critical quality attributes. The following table summarizes the key analytical tests and the type of data that should be collected for each supplier's standard.

Analytical Technique Parameter Measured Supplier A Supplier B Supplier C
High-Performance Liquid Chromatography (HPLC) Purity (%)99.899.599.9
Impurity Profile (Number and % Area of Peaks)2 peaks, <0.1% each3 peaks, <0.15% each1 peak, <0.05%
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight (m/z) ConfirmationConfirmedConfirmedConfirmed
Fragmentation PatternConsistent with structureConsistent with structureConsistent with structure
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ConfirmationConsistent with proposed structureConsistent with proposed structureConsistent with proposed structure
Residual Solvents<0.1% Acetone<0.2% MethanolNot Detected
Melting Point Analysis Melting Range (°C)121-123119-122122-123
Certificate of Analysis (CoA) Review Stated Purity (%)99.999.5>99.8
Uncertainty of Measurement± 0.2%Not Stated± 0.15%
TraceabilityTraceable to USP/EPIn-house standardTraceable to NIST

Experimental Protocols

To ensure reproducible and comparable results, detailed and standardized experimental protocols are essential. The following are recommended methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for nortriptyline and its derivatives.[4][5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate). A typical mobile phase could be acetonitrile:0.1M ammonium acetate (94:6, v/v).[6]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 240 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS provides confirmation of the molecular weight and structural information through fragmentation patterns.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Similar to the HPLC method described above. A faster method with a shorter run time can often be employed.[7][8]

  • Mass Spectrometry Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this compound.[7]

  • Data Acquisition: Acquire full scan data to determine the molecular ion [M+H]+ and tandem MS (MS/MS) data to observe the fragmentation pattern.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (C22H25NO2, MW: 335.44 g/mol ).[9][10] The fragmentation pattern should be consistent with the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying any residual solvents.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Sample Preparation: Dissolve an appropriate amount of the reference standard in the chosen deuterated solvent.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration of the acquired spectra with the expected spectrum for this compound. The presence of any signals not corresponding to the main compound should be investigated to identify potential impurities or residual solvents.

Melting Point Analysis for Purity Indication

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid.[11][12][13] Impurities typically cause a depression and broadening of the melting range.[14]

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the reference standard and pack it into a capillary tube to the required height.

  • Method: Heat the sample at a controlled rate (e.g., 1 °C/min) and record the temperature at which the substance begins to melt and the temperature at which it is completely liquid.[15]

  • Data Analysis: A sharp melting range close to a literature value (if available) is indicative of high purity. A broad melting range suggests the presence of impurities.

Workflow and Visualization

The process of benchmarking reference standards can be visualized as a systematic workflow.

cluster_procurement Procurement & Initial Assessment cluster_testing Analytical Testing cluster_evaluation Data Evaluation & Selection A Identify Suppliers B Request Certificate of Analysis (CoA) A->B Initial Screening C Procure Samples B->C Based on CoA Review D HPLC Purity Analysis C->D Distribute for Testing E LC-MS Identity Confirmation C->E Distribute for Testing F NMR Structural Verification C->F Distribute for Testing G Melting Point Analysis C->G Distribute for Testing H Compile & Compare Data in Table D->H Generate Data E->H Generate Data F->H Generate Data G->H Generate Data I Assess Purity, Identity & Consistency H->I Comparative Analysis J Select Optimal Supplier I->J Final Decision cluster_criteria Evaluation Criteria cluster_methods Analytical Methods A Reference Standard Selection B Purity & Impurity Profile A->B C Correct Chemical Structure A->C D Physical Properties Consistency A->D E Documentation & Traceability A->E F HPLC B->F G LC-MS C->G H NMR C->H I Melting Point D->I J CoA Review E->J

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1), a compound used in proteomics research and as an impurity in the synthesis of Nortriptyline Hydrochloride. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.

This compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4).[1] Therefore, meticulous care must be taken throughout the disposal process. The following procedures are based on general best practices for pharmaceutical and laboratory chemical waste management and should be supplemented by a thorough review of the compound's specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) protocols.

I. Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to have a clear plan and to be equipped with the appropriate PPE.

Key Considerations:

  • Safety Data Sheet (SDS): Always consult the manufacturer-specific SDS for this compound. This document contains detailed information on hazards, handling, and disposal.

  • Institutional EHS: Familiarize yourself with your organization's specific policies and procedures for hazardous waste disposal.

  • Waste Segregation: Never mix this compound with incompatible waste streams. It should be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Nitrile rubber, minimum thickness 0.11 mm.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection May be required for handling large quantities or if there is a risk of aerosolization. Consult the SDS and EHS.

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred final disposition for many pharmaceutical wastes.[2][3][4]

Step 1: Waste Collection and Segregation

  • Solid Waste:

    • Collect any solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • This includes unused or expired product and any grossly contaminated items such as weigh boats or filter paper.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound should be placed in a designated hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous liquid waste.

Step 2: Waste Container Labeling

Proper labeling is critical for the safe handling and disposal of hazardous waste.

  • Label Content: The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "16234-88-1"

    • The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed")

    • The accumulation start date.

    • Your name, department, and contact information.

Step 3: Storage of Waste

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.

  • Ensure the storage area is away from heat, sparks, and open flames.

  • Store incompatibles separately.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully collect the absorbent material and any contaminated debris into a hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS and emergency response team.

    • Prevent entry into the area.

    • Provide emergency responders with the SDS for this compound.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Response Consult_SDS Consult SDS & EHS Protocols Wear_PPE Wear Appropriate PPE Consult_SDS->Wear_PPE Segregate_Waste Segregate Waste (Solid, Liquid, Contaminated Items) Wear_PPE->Segregate_Waste Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Store_Securely Store in Designated Area Label_Container->Store_Securely Schedule_Pickup Schedule EHS Pickup Store_Securely->Schedule_Pickup Licensed_Disposal Licensed Disposal Facility (e.g., Incineration) Schedule_Pickup->Licensed_Disposal Spill Spill Occurs Assess_Spill Assess Spill Size Spill->Assess_Spill Small_Spill Small Spill Cleanup Assess_Spill->Small_Spill Small Large_Spill Large Spill: Evacuate & Call EHS Assess_Spill->Large_Spill Large Collect_Spill_Waste Collect Spill Waste as Hazardous Small_Spill->Collect_Spill_Waste Collect_Spill_Waste->Label_Container

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance in all laboratory operations.

References

Essential Safety and Operational Guide for Handling Nortriptyline N-Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Nortriptyline N-Ethyl Carbamate, including detailed operational and disposal plans to foster a secure and productive laboratory environment.

I. Compound Identification and Hazard Overview

Known Hazards of Related Compounds:

  • Nortriptyline Hydrochloride: Harmful if swallowed. It can cause central nervous system stimulation, drowsiness, and exposure to alcohol may increase its toxic effects.

  • Carbamates: This class of chemicals can affect the nervous system.[2] The primary routes of exposure are through skin contact and inhalation.[2][3]

Assumed Hazards for this compound: Based on the available information, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, a skin and eye irritant, and may have neurological effects.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesUnlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves are recommended to prevent skin absorption, which is a common route of pesticide poisoning.[2][3] Avoid lined gloves as they can absorb the chemical.[2]
Body Laboratory coat or chemical-resistant suitA lab coat is standard for general laboratory work.[4] For tasks with a higher risk of splashes or aerosol generation, a full-body, chemical-resistant suit may be necessary.[2]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against splashes, mists, or dust.[3] Eyewear should meet ANSI Z87.1 standards for impact resistance.[3]
Respiratory Chemical cartridge respirator or NIOSH-approved respiratorRecommended when working with powders in poorly ventilated areas or when there is a risk of aerosolization.[2][5] The appropriate cartridge should be selected based on the potential for vapor or particulate exposure.

III. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure safety and experimental integrity.

A. Pre-Handling Preparations:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • PPE Inspection: Before each use, inspect all PPE for any signs of damage, such as tears or holes, and replace as needed.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for handling solid compounds readily available.

B. Handling Procedure:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of powder.

    • Use appropriate tools (e.g., spatulas) for transfers to minimize dust generation.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Experimental Use:

    • Handle all solutions and reactions within a chemical fume hood.

    • Avoid direct contact with the skin and eyes.

C. Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate decontaminating solution.

    • Clean reusable PPE according to the manufacturer's instructions before storage.[6]

  • PPE Removal:

    • Remove PPE in the designated area, being careful to avoid self-contamination.

    • Remove gloves last and wash hands thoroughly with soap and water immediately after.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

IV. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container.
Contaminated Sharps Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container for hazardous chemical waste.
Empty Containers Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

General Disposal Guidelines:

  • Never dispose of this compound down the drain or in the regular trash.

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent, following all local, state, and federal regulations.

V. Experimental Workflow and Safety Logic

The following diagrams illustrate the key workflows for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Pre-Handling Checks PPE_Check Inspect PPE Prep->PPE_Check Area_Prep Prepare Designated Area PPE_Check->Area_Prep Spill_Kit Verify Spill Kit Availability Area_Prep->Spill_Kit Handling Handling Procedure Spill_Kit->Handling Weighing Weighing in Fume Hood Handling->Weighing Solution Solution Preparation Weighing->Solution Experiment Experimental Use Solution->Experiment Post Post-Handling Procedures Experiment->Post Decon Decontaminate Work Area Post->Decon PPE_Removal Proper PPE Removal Decon->PPE_Removal Waste Segregate Waste PPE_Removal->Waste Disposal Dispose via EHS Waste->Disposal Disposal_Pathway cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal Solid Solid Waste (Gloves, Wipes) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinsate) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Container Sharps->Sharps_Container EHS EHS Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.